2,4-Diaminopyrimidine
説明
Historical Context and Significance of the 2,4-Diaminopyrimidine Scaffold in Drug Discovery
The journey of the this compound scaffold in drug discovery is rooted in early efforts to understand and interfere with cellular metabolism. A pivotal moment was the discovery that 2,4-diamino-5-substituted pyrimidines acted as antagonists to folic acid utilization. nih.gov This finding was crucial, as it shifted the research focus and led to the identification of dihydrofolate reductase (DHFR) as their specific molecular target in the mid-20th century. nih.gov
This understanding of their mechanism of action paved the way for the rational design of highly selective antimicrobial agents. A prime example from this era is Trimethoprim (B1683648), a 2,4-diamino-5-benzylpyrimidine, which was developed as a potent broad-spectrum antibacterial agent. nih.govnih.gov The success of Trimethoprim, particularly in combination with sulfamethoxazole, solidified the importance of the this compound core and demonstrated that strategic substitutions on the pyrimidine (B1678525) ring could achieve remarkable selectivity and therapeutic efficacy. nih.gov This early success spurred decades of further research, expanding the scaffold's application far beyond its initial use in antimicrobial therapy. nih.govwikipedia.org
Prevalence of the this compound Moiety in Biologically Active Molecules
The this compound moiety is a recurring structural motif found in a diverse array of molecules with significant biological activity. ibb.waw.plontosight.ai Its ability to form critical hydrogen bonds with biological targets, particularly kinases, makes it a favored scaffold in modern drug design. nih.gov
Beyond the classic antibacterial agent Trimethoprim and the antimalarial drug Pyrimethamine (B1678524), the scaffold is present in Iclaprim, another antibacterial agent targeting DHFR. ibb.waw.plajol.info In a different therapeutic application, Minoxidil (as the 3-oxide derivative) is widely used for the treatment of hair loss. ibb.waw.plgoogle.com
In the realm of oncology, the this compound core is central to numerous kinase inhibitors. nih.gov Examples include:
Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor. nih.gov
Cerdulatinib , a Janus kinase (JAK) and spleen tyrosine kinase (Syk) inhibitor. nih.gov
Abemaciclib , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in breast cancer therapy. nih.gov
Encorafenib , a BRAFV600E inhibitor for melanoma. nih.gov
TAE-226 , a potent inhibitor of Focal Adhesion Kinase (FAK). nih.govbohrium.com
The structural versatility of the this compound core allows it to be incorporated into compounds targeting a wide range of diseases, from bacterial infections to cancer, highlighting its significance in medicinal chemistry. ontosight.aimdpi.comontosight.ai
Overview of Key Biological Targets and Therapeutic Areas
The therapeutic diversity of this compound derivatives stems from their ability to interact with a wide array of biological targets. This has led to their investigation and use in numerous therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.
One of the most well-established targets is Dihydrofolate Reductase (DHFR) , a crucial enzyme in the folic acid pathway. nih.gov Inhibition of bacterial and parasitic DHFR is the basis for the antibacterial and antimalarial effects of drugs like Trimethoprim and Pyrimethamine, respectively. nih.govmalariaworld.orgnih.govacs.org The scaffold's utility extends to targeting DHFR in pathogens such as Mycobacterium abscessus, Mycobacterium avium, Bacillus anthracis, and Streptococcus suis. nih.govnih.govchemrxiv.orgdoi.orgnih.govmdpi.com
A major focus of modern research on this compound involves its use as a core structure for Kinase Inhibitors , which are vital in cancer therapy. nih.gov The pyrimidine ring is adept at forming key hydrogen bonds within the ATP-binding site of various kinases. nih.gov
Table 1: this compound Derivatives as Kinase Inhibitors
| Kinase Target | Therapeutic Area |
| Anaplastic Lymphoma Kinase (ALK) nih.gov | Cancer |
| c-Jun N-terminal Kinase (JNK) rsc.org | Cancer, Inflammation |
| Casein Kinase 1 Epsilon (CK1ε) mdpi.comresearchgate.net | Cancer |
| Cyclin-Dependent Kinases (CDK2, CDK7, CDK9) nih.govacs.orgnih.govcolab.wsacs.org | Cancer |
| Focal Adhesion Kinase (FAK) bohrium.comnih.govfigshare.com | Cancer |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) researchgate.net | Inflammatory Diseases |
| MAPKAP Kinase 2 (MK2) researchgate.net | Inflammatory Diseases |
| p21-Activated Kinase 4 (PAK4) nih.gov | Cancer |
| Sky Kinase (TYRO3) researchgate.net | Cancer |
| c-Met nih.gov | Cancer |
Beyond these major classes, this compound derivatives have been developed to target other proteins. For instance, they act as antagonists at the Histamine H4 receptor , showing potential for treating inflammatory diseases like asthma. researchgate.net Some compounds containing this moiety have also been found to interact with thiamine (B1217682) transporters , which could have implications for drug interactions and cellular transport mechanisms. researchgate.net The scaffold is also the basis for drugs used in dermatology, such as for hair loss. google.com Furthermore, research has explored its potential in developing antiviral and antiprotozoal agents. mdpi.comiiarjournals.org
Table 2: Selected Biologically Active this compound Derivatives
| Compound Name | Biological Target(s) | Therapeutic Area/Application |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Antibacterial nih.govnih.govajol.info |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Antimalarial, Antiprotozoal ibb.waw.plajol.info |
| Iclaprim | Dihydrofolate Reductase (DHFR) | Antibacterial ibb.waw.pl |
| Minoxidil | --- | Hair Loss Treatment ibb.waw.plgoogle.com |
| Ceritinib | Anaplastic Lymphoma Kinase (ALK) | Anticancer nih.gov |
| Cerdulatinib | JAK/Syk Kinases | Anticancer, Anti-inflammatory nih.gov |
| Abemaciclib | CDK4/6 | Anticancer nih.gov |
| TAE-226 | Focal Adhesion Kinase (FAK) | Anticancer nih.govbohrium.com |
| JNJ 39758979 | Histamine H4 Receptor | Anti-inflammatory researchgate.net |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWASYJIRZXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166021 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-81-0 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2,4 Diaminopyrimidine
Classical and Modern Synthetic Routes to the 2,4-Diaminopyrimidine Core
The construction of the this compound ring system can be achieved through various synthetic approaches, ranging from classical condensation reactions to modern, greener methodologies.
Condensation Reactions for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring through condensation reactions is a cornerstone of classical synthesis. A common and long-standing method involves the condensation of a three-carbon component with guanidine (B92328). For instance, β-alkoxyacrylonitriles or their corresponding cyanoacetaldehyde acetals can be reacted with guanidine to yield this compound. google.com This reaction is typically carried out in the absence of a condensation catalyst. google.com Another approach involves the condensation of dicyandiamide (B1669379) with bicyclic aromatic ketones. acs.org
A notable example is the reaction of guanidine nitrate (B79036) with ethoxymethylenemalononitrile (B14416) in the presence of sodium ethoxide to form 2,4-diamino-5-cyanopyrimidine. mdpi.com The guanidine base, generated in situ, acts as the nitrogen-containing component that condenses with the three-carbon nitrile derivative to construct the pyrimidine ring. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reference |
| β-Alkoxyacrylonitrile | Guanidine | This compound | google.com |
| Cyanoacetaldehyde acetal | Guanidine | This compound | google.com |
| Dicyandiamide | Bicyclic aromatic ketone | This compound derivative | acs.org |
| Guanidine nitrate | Ethoxymethylenemalononitrile | 2,4-Diamino-5-cyanopyrimidine | mdpi.com |
Substitution Reactions of Halogenated Pyrimidines
A prevalent and versatile method for synthesizing this compound and its derivatives involves the nucleophilic substitution of halogen atoms on a pre-formed pyrimidine ring. google.comresearchgate.net Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine, serve as key starting materials. researchgate.netnih.gov
The differential reactivity of the halogen atoms often allows for sequential and selective substitution. For example, in 2,4,5-trichloropyrimidine, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. nih.gov This enables a stepwise introduction of different amino groups.
A typical procedure involves heating a 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) in a hydroxylated solvent like methanol. google.com This reaction is often conducted in a closed vessel due to the volatility of ammonia. google.com Similarly, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). mdpi.com The resulting chloro-substituted pyrimidine can then undergo further substitution reactions. mdpi.com
| Starting Material | Reagent | Product | Reference |
| 2-Amino-4-chloropyrimidine | Ammonia, Methanol | This compound hydrochloride | google.com |
| 2,4,6-Trichloropyrimidine | Amines | Substituted 2,4-Diaminopyrimidines | researchgate.netnih.gov |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | mdpi.com |
| 2,4,5-Trichloropyrimidine | Amines | Substituted 2,4-Diaminopyrimidines | nih.gov |
Novel and Green Synthetic Approaches for this compound Oxide
Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. A notable example is the preparation of this compound oxide, a key intermediate for the anti-hair loss agent Aminexil. google.comgoogleapis.com
One innovative method involves the cyclization of 3-oxopropionitrile with guanidine under oxidizing conditions. google.comgoogleapis.com The 3-oxopropionitrile is generated in situ by the oxidation of the readily available and inexpensive starting material, 3-hydroxypropionitrile. google.comgoogleapis.com This process can be achieved using either chemical oxidants or bio-oxidases, offering a greener alternative to traditional methods that often rely on harsh reagents and complex starting materials. google.comgoogleapis.com
Derivatization Strategies of the this compound Scaffold
The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its physicochemical and biological properties.
Modifications at the Amino Positions (N2 and N4)
The amino groups at the N2 and N4 positions are primary sites for derivatization. These modifications are crucial for modulating the biological activity of this compound-based compounds. nih.govgoogle.com
Various synthetic strategies are employed to introduce different substituents at these positions. For instance, in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, alterations at the C2 and C4 positions of the pyrimidine system were explored by reacting with different amines. nih.gov Similarly, novel focal adhesion kinase (FAK) inhibitors were developed by introducing various amino fragments at the N2 and N4 positions. nih.gov
The selective substitution at N2 or N4 can often be controlled by the reaction conditions and the nature of the starting materials. For example, the synthesis of N2-substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines has been reported to yield potent antibacterial agents. google.com
Substitutions on the Pyrimidine Ring (C5 and C6)
The C5 and C6 positions of the pyrimidine ring offer additional opportunities for structural modification, significantly impacting the molecule's properties.
Substitutions at the C5 position are common and can be achieved through various reactions. For example, the C5 position of this compound derivatives can be iodinated using N-iodosuccinimide. mdpi.com The resulting 5-iodo derivative can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups. mdpi.comnih.gov Halogenation at the C5 position can also be achieved using elemental bromine or N-chlorosuccinimide. nih.gov
The C6 position can also be functionalized. For instance, 6-aryl-2,4-diaminopyrimidines can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids. researchgate.net Additionally, the C6 position can be metalated using a strong base, allowing for the introduction of various electrophiles. acs.org
| Position | Reaction Type | Reagent(s) | Resulting Substituent | Reference |
| C5 | Iodination | N-Iodosuccinimide | Iodo | mdpi.com |
| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | mdpi.comnih.gov |
| C5 | Bromination | Bromine | Bromo | nih.gov |
| C5 | Chlorination | N-Chlorosuccinimide | Chloro | nih.gov |
| C6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | researchgate.net |
| C6 | Metalation | Strong base, Electrophile | Various | acs.org |
Introduction of Heterocyclic and Aliphatic Side Chains
A common approach begins with a suitably functionalized pyrimidine, such as 2,4-diamino-6-chloropyrimidine. nih.gov This intermediate can undergo nucleophilic substitution reactions to introduce a variety of side chains. For instance, reacting 2,4-diamino-6-chloropyrimidine with the sodium salt of (S)- or (R)-2,3-isopropylidene glycerol (B35011) in DMSO generates chiral aliphatic ether linkages at the C-6 position. mdpi.com This method allows for the stereospecific introduction of side chains crucial for targeted biological interactions. nih.govmdpi.com
Another powerful technique for introducing side chains, particularly aryl and heteroaryl groups, is the Suzuki cross-coupling reaction. nih.gov Starting with an iodinated pyrimidine derivative, such as a 2,4-diamino-5-iodo-6-substituted pyrimidine, various substituted phenylboronic acids can be coupled to the C-5 position in the presence of a palladium catalyst like Pd(dbpf)Cl₂. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid partner.
Researchers have also developed methods to append more complex heterocyclic systems. For example, novel derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have been synthesized to explore their potential as antitumor agents. rsc.org Similarly, the introduction of hydrophilic groups like morpholine (B109124) at various positions is a common strategy to improve the physicochemical properties of the final compounds. nih.gov The synthesis of O-6-alkylated this compound acyclic nucleoside phosphonates (ANPs) bearing phosphonylmethoxyethyl (PME) or phosphonylmethoxypropyl (PMP) aliphatic chains has also been reported, highlighting the diversity of aliphatic modifications. researchgate.net
Table 1: Methods for Introducing Side Chains to this compound
| Position of Substitution | Synthetic Method | Type of Side Chain | Starting Material | Example Side Chain |
| C-6 | Nucleophilic Substitution | Aliphatic (Chiral Ether) | 2,4-Diamino-6-chloropyrimidine | (R)-2,3-isopropylidene glycerol mdpi.com |
| C-5 | Suzuki Coupling | Aryl / Heteroaryl | 2,4-Diamino-5-iodopyrimidine derivative | 4-Chlorophenylboronic acid mdpi.com |
| C-4 / C-2 | Nucleophilic Substitution | Heterocyclic | 2,4,5-Trichloropyrimidine | Morpholin-4-yl nih.gov |
| C-4 | Condensation | Heterocyclic | Fused Pyrimidine Precursor | Benzylamino group researchgate.net |
| C-6 | Ether Linkage | Aliphatic (ANP) | 6-Chloro-2,4-diaminopyrimidine | Phosphonylmethoxyethyl (PME) researchgate.net |
Click Chemistry Applications in this compound Synthesis
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and reliable tool for modifying the this compound scaffold. nih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the pyrimidine core and another molecular fragment, such as a natural product or a pharmacophore. dovepress.com The simplicity, high regioselectivity, and compatibility with numerous functional groups make CuAAC invaluable in medicinal chemistry. nih.gov
A typical application involves the synthesis of chimeric molecules. For example, this compound derivatives functionalized with a terminal alkyne (e.g., an N-propargyl group) can be coupled with a molecule containing an azide (B81097) group. nih.govnih.gov In one study, allo-gibberic acid, a diterpene, was converted into an azide intermediate. nih.govresearchgate.net This azide was then reacted with N-propargyl-functionalized 2,4-diaminopyrimidines via a CuAAC reaction to produce novel diterpene-pyrimidine chimeras. nih.govnih.gov This strategy allows for the modular assembly of complex molecules from distinct building blocks, facilitating the rapid exploration of structure-activity relationships. nih.gov
Table 2: Example of Click Chemistry in this compound Modification
| Pyrimidine Building Block | Azide Building Block | Linkage Formed | Catalyst System | Resulting Product |
| N-propargyl-2,4-diaminopyrimidine derivative (Alkyne) nih.gov | Azido-functionalized allo-gibberic acid (Azide) nih.gov | 1,2,3-Triazole nih.gov | Copper(I) nih.gov | Allo-gibberic acid-triazole-diaminopyrimidine chimera nih.gov |
Advanced Synthetic Techniques for Stereoselective Synthesis
The three-dimensional arrangement of atoms in a molecule is critical for its biological function. Consequently, advanced synthetic techniques that control stereochemistry are essential in the preparation of sophisticated this compound derivatives.
Stereoselective synthesis can be achieved by using chiral starting materials or by employing stereoselective reactions. One notable example is the synthesis of C-nucleosides where the pyrimidine base is attached to a sugar moiety via a carbon-carbon bond. A stereoselective Heck-type palladium-catalyzed cross-coupling between a 2'-deoxyribofuranoside glycal and an appropriate pyrimidine derivative has been developed. acs.org The subsequent reduction of the resulting double bond is also performed stereoselectively, for instance with sodium triacetoxyborohydride, to yield the final C-nucleoside with a defined stereocenter. acs.org
In another advanced approach, the synthesis of complex chimeras relies on the stereoselective modification of a scaffold that is later coupled to the diaminopyrimidine. For instance, the synthesis of an azidotriol intermediate from a gibberellic acid derivative was achieved through the stereoselective dihydroxylation of an allylic double bond using an osmium(VIII)-tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) system. nih.govnih.gov This reaction creates two new stereocenters with high control.
Furthermore, the introduction of chiral side chains onto the pyrimidine ring is a direct method to achieve stereoselectivity. As previously mentioned, the reaction of 2,4-diamino-6-chloropyrimidine with chiral synthons like (S)- or (R)-2,3-isopropylidene glycerol proceeds with retention of stereochemistry, providing a straightforward route to enantiomerically pure 6-substituted derivatives. nih.govmdpi.com
Table 3: Stereoselective Synthetic Methods for this compound Derivatives
| Synthetic Technique | Reagents / Catalyst | Substrate | Stereochemical Outcome |
| Stereoselective Dihydroxylation | Osmium(VIII)-tetroxide/NMO system nih.govnih.gov | Diterpene with allylic function | Controlled formation of an azidotriol intermediate nih.gov |
| Nucleophilic Substitution with Chiral Synthon | NaH, (S)- or (R)-2,3-isopropylidene glycerol mdpi.com | 2,4-Diamino-6-chloropyrimidine | Introduction of a chiral aliphatic side chain at C-6 nih.govmdpi.com |
| Stereoselective Heck Coupling & Reduction | Palladium catalyst; NaBH(OAc)₃ acs.org | 2'-Deoxyribofuranoside glycal | Formation of a stereodefined C-nucleoside acs.org |
| Reductive Amination / Alkylation | NaBH₄ u-szeged.hu | Hydroxymethyl ketone / Primary aminoalcohol | Creation of N-substituted 1,3-aminoalcohols with defined relative configuration u-szeged.hu |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Critical Structural Features for Biological Activity
The 2,4-diaminopyrimidine core is a key pharmacophore, with the amino groups at positions 2 and 4 being critical for forming hydrogen bonds with target proteins. researchgate.net The positioning of these amino groups is crucial for biological activity. scispace.com
The efficacy and selectivity of this compound derivatives can be significantly altered by varying the substituents on the pyrimidine (B1678525) ring.
Substituents at the 5-position: The nature of the substituent at the 5-position of the pyrimidine ring plays a significant role in determining potency and selectivity. For instance, in the context of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, smaller substituents at this position can lead to potent on-target activity but may decrease selectivity over other kinases like TAK1. nih.gov Conversely, larger aromatic groups at the 5-position can enhance selectivity. nih.gov In the development of inhibitors for epidermal growth factor receptor (EGFR), a cyano group at the 5-position has been found to be beneficial. utrgv.edu
Substituents at the 2- and 4-positions: Modifications to the amino groups at the 2- and 4-positions, as well as the introduction of various moieties at other positions, have been extensively explored. For example, in the design of Tropomyosin receptor kinase (TRK) inhibitors, over 60 derivatives with variations at these positions were synthesized to understand the SAR. nih.govresearchgate.net The introduction of a urea (B33335) moiety at the 4-position has been a successful strategy in developing potent Focal Adhesion Kinase (FAK) inhibitors. nih.gov
Impact on Anticancer Activity: In the development of anticancer agents, the variation of aromatic rings and terminal aniline (B41778) moieties on the pyrimidine core has been a key focus of SAR studies. rsc.org For example, certain this compound derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have shown promising antitumor activities against various cancer cell lines. rsc.org
The following table summarizes the impact of substituent variations on the activity of this compound derivatives against different cancer cell lines.
| Compound | Substituent Variation | Target Cancer Cell Line | IC50 (µM) |
| 9k | Triazolopiperazine scaffold | A549 | 2.14 |
| HCT-116 | 3.59 | ||
| PC-3 | 5.52 | ||
| MCF-7 | 3.69 | ||
| 13f | 1,4,8-triazaspiro[4.5]decan-3-one scaffold | A549 | 1.98 |
| HCT-116 | 2.78 | ||
| PC-3 | 4.27 | ||
| MCF-7 | 4.01 |
Data sourced from a study on novel this compound derivatives as potent antitumor agents. rsc.org
The introduction of aromatic and aliphatic moieties to the this compound scaffold is a common strategy to modulate its biological activity.
Aromatic Moieties: The presence of substituted benzyl (B1604629) groups is a characteristic feature of many this compound-based dihydrofolate reductase (DHFR) inhibitors. nih.gov The nature and substitution pattern of these aromatic rings are critical for their inhibitory activity. For instance, in IRAK4 inhibitors, the presence of an aryl group at the 5-position and a substituted phenylaniline at the 2-position are key structural features. nih.gov
Aliphatic Moieties: Aliphatic groups, such as a cyclohexyl group, have been shown to influence the antimalarial activity of 2,4-diaminopyrimidines. scispace.com Increased substitution on the cyclohexyl group can lead to an increase in activity, suggesting that hydrophobic interactions may be important for binding to the target. scispace.com
Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions
The ability of a this compound derivative to adopt a specific conformation is crucial for its interaction with a biological target.
Molecular Flexibility: The flexibility of the linker between the pyrimidine core and its substituents can be critical. For example, in the development of IRAK4 inhibitors, a shortened carbonyl linker led to significant improvements in both potency and selectivity. nih.gov The flexibility of the substrate may be required for potential hydrophobic interactions. scispace.com
Conformational Similarity: Molecular dynamics simulations have been used to assess the conformational space explored by different ligands. mdpi.com In some cases, different derivatives explore similar ligand conformations, while in other instances, significant differences are observed. mdpi.com A pharmacophore model derived from the minimized structure of thiamine (B1217682) suggests that compounds containing a this compound scaffold can adopt a conformation that mimics key features of thiamine, allowing them to interact with thiamine transporters. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analyses
QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activity.
QSAR in Antimalarial Drug Development: QSAR analyses of urea-substituted 2,4-diaminopyrimidines have indicated that lipophilicity is a key factor driving antimalarial activity. nih.govnih.govresearchgate.net However, the most active compounds in these series often suffer from high lipophilicity, which can lead to poor aqueous solubility and low permeability. nih.govnih.govresearchgate.net
Neural Networks in QSAR: Comparative QSAR studies on 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors have shown that neural networks can outperform traditional regression analysis methods. nih.gov This approach allows for the identification of the functional form of parameters that influence biological activity. nih.gov
Cheminformatics in Inhibitor Identification: Cheminformatic analyses, including the assessment of drug-likeness based on molecular weight, hydrogen bond donors and acceptors, and partition coefficients, are used to filter and select promising candidates from large compound libraries. mdpi.com
Activity Cliff Analysis and Implications for Drug Design
Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. csmres.co.uk The analysis of activity cliffs provides valuable insights for drug design.
Identifying Critical Modifications: The existence of activity cliffs highlights that even minor structural modifications can lead to substantial changes in potency. mdpi.com This phenomenon underscores the importance of a detailed understanding of SAR to guide the optimization of lead compounds. For instance, the systematic identification of activity cliffs among kinase inhibitors has revealed that small chemical changes can result in significant variations in potency. mdpi.com
Mechanistic Investigations of 2,4 Diaminopyrimidine Action
Enzyme Inhibition Mechanisms
The biological activity of 2,4-diaminopyrimidine derivatives stems from their ability to act as competitive inhibitors, binding to the active sites of specific enzymes and preventing the binding of natural substrates. This interference with enzymatic function disrupts essential cellular pathways, leading to the desired therapeutic effect.
Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The this compound moiety acts as a structural mimic of the pteridine (B1203161) ring of the natural substrate, DHF. researchgate.netresearchgate.net Its increased basicity compared to the pteridine ring allows it to form a strong ionic bond with a conserved acidic residue (aspartate or glutamate) in the DHFR active site, effectively blocking the catalytic process. researchgate.netcambridge.org This mechanism is fundamental to its action against bacterial and parasitic pathogens.
Compounds based on the this compound scaffold, such as Trimethoprim (B1683648), are potent inhibitors of bacterial DHFR. The diaminopyrimidine ring is crucial for binding, establishing key hydrogen bonds within the enzyme's active site. nih.gov X-ray crystallography studies reveal that this moiety complexes with equivalent protein side chains across different bacterial species. nih.gov For instance, in studies with Bacillus anthracis and Staphylococcus aureus, the diaminopyrimidine ring's interactions with surrounding amino acid side chains and the protein main chain ensure precise placement and potent inhibition. nih.gov
Further investigations into 6-alkyl-substituted 2,4-diaminopyrimidines have provided deeper insights. While these substitutions can sometimes attenuate activity, they reveal opportunities for targeting adjacent side pockets within the enzyme's active site. Hydrophobic substitutions at the C6 position interact with residues such as Leu20 and Leu28, inducing minor conformational changes that open a pocket containing critical water molecules, highlighting a potential new area for inhibitor design. nih.gov
| Compound | Target Organism | Inhibition Constant (Ki, nM) | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 6-Pentyl-DAP Derivative | Bacillus anthracis | 440 | 0.25 |
| 6-Pentyl-DAP Derivative | Staphylococcus aureus | 2200 | 1 |
| 6-Hexyl-DAP Derivative | Bacillus anthracis | 1300 | 0.5 |
| 6-Hexyl-DAP Derivative | Staphylococcus aureus | 5500 | 4 |
| 6-Heptyl-DAP Derivative | Bacillus anthracis | 470 | 0.5 |
| 6-Heptyl-DAP Derivative | Staphylococcus aureus | 1600 | 2 |
Data sourced from research on 6-alkyl-2,4-diaminopyrimidine-based inhibitors. nih.gov
The inhibition of parasitic DHFR is a cornerstone of treatment for several infectious diseases, including malaria, filariasis, and tuberculosis.
Plasmodium falciparum: The antimalarial drug Pyrimethamine (B1678524), a this compound derivative, effectively inhibits P. falciparum DHFR (PfDHFR). The mechanism relies on the 2,4-diamino groups forming hydrogen bonds with the carboxylate side chain of a key active site residue, Asp54. cambridge.org However, widespread resistance has emerged, primarily due to point mutations in the PfDHFR gene. The most common mutation, S108N, introduces a bulky asparagine residue into the active site. This creates a steric clash with the 5-p-chlorophenyl group of Pyrimethamine, significantly reducing its binding affinity. researchgate.net Research has focused on developing new this compound analogues that can overcome this resistance. Strategies include removing or repositioning the chlorine atom on the phenyl ring or introducing flexible side chains that can adapt to the altered shape of the mutant enzyme's active site. researchgate.net
| Compound | PfDHFR Type | Inhibition Constant (Ki, nM) |
| Pyrimethamine | Wild-Type | 0.53 |
| Pyrimethamine | S108N Mutant | 75 |
| Pyrimethamine | C59R+S108N Double Mutant | 830 |
| Analogue 1 (p-Cl removed) | Wild-Type | 1.1 |
| Analogue 1 (p-Cl removed) | S108N Mutant | 1.8 |
| Analogue 1 (p-Cl removed) | C59R+S108N Double Mutant | 13 |
| Analogue 2 (flexible 6-substituent) | Wild-Type | 0.17 |
| Analogue 2 (flexible 6-substituent) | S108N Mutant | 0.21 |
| Analogue 2 (flexible 6-substituent) | C59R+S108N Double Mutant | 0.63 |
Data adapted from studies on pyrimethamine analogues against resistant P. falciparum strains. researchgate.net
Brugia malayi: This parasitic nematode is a causative agent of lymphatic filariasis. Studies have confirmed that its DHFR enzyme (BmDHFR) is a viable drug target. cambridge.orgnih.gov A range of antifolate compounds featuring the this compound core have been evaluated for their inhibitory potential against BmDHFR. While the parent this compound compound itself shows very weak activity, derivatives like Pyrimethamine and Trimethoprim are significantly more potent inhibitors, demonstrating that substitutions on the core scaffold are critical for effective binding to the active site of BmDHFR. nih.gov
Mycobacterium tuberculosis: The DHFR enzyme in M. tuberculosis (Mtb DHFR) is a validated target for antitubercular drugs. nih.govbath.ac.uk However, common bacterial DHFR inhibitors like Trimethoprim are often ineffective against mycobacteria due to structural differences in the enzyme. nih.gov This has driven the rational design of novel this compound derivatives specifically targeting mycobacterial DHFRs. nih.govnih.gov Structural studies show that the this compound ring of these inhibitors binds in a mode similar to other antifolates, forming key interactions within the active site. nih.gov For example, the malarial DHFR inhibitor P218, which has a this compound core, has been shown to be a potent inhibitor of DHFR from nontuberculous mycobacteria (M. avium and M. abscessus), underscoring the potential of this scaffold for broader antimycobacterial applications. nih.gov
In addition to their role as antifolates, this compound derivatives have emerged as a versatile scaffold for the development of protein kinase inhibitors. Kinases are critical enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. The this compound core can effectively function as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket, a common strategy for achieving potent kinase inhibition.
The MAPK signaling pathways are central to cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in many diseases, making their component kinases attractive therapeutic targets. Derivatives of this compound have been successfully developed as inhibitors of kinases within this superfamily.
For example, potent inhibitors of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response, have been developed from a this compound scaffold. Co-crystal structures revealed a unique binding mode for these inhibitors, leading to compounds with IC50 values in the low nanomolar range. nih.gov Similarly, potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a negative regulator of T-cell activation and a target for cancer immunotherapy, have been identified. One such compound demonstrated a remarkable IC50 of 0.15 nM against HPK1. nih.gov
| Compound Series | Target Kinase | Representative IC50 (nM) |
| This compound Carboxamides | HPK1 (MAP4K1) | 0.15 |
| Novel 2,4-Diaminopyrimidines | MK2 | 19 |
Data sourced from studies on this compound as MAPK-family kinase inhibitors. nih.govnih.gov
The Cdc2-related kinase (CRK) family, which prominently includes the Cyclin-Dependent Kinases (CDKs), are master regulators of the cell cycle and transcription. Their aberrant activity is a hallmark of cancer, making them prime targets for anticancer drug development. The this compound structure has proven to be an excellent template for designing potent CDK inhibitors.
A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.org Further structural modifications led to the development of highly selective inhibitors for other CDKs. For instance, a series of this compound derivatives were designed as potent and selective CDK7 inhibitors, with a lead compound showing an IC50 of 7.21 nM. nih.gov Molecular docking studies confirmed that these compounds bind to the ATP-binding site, with specific substitutions playing a crucial role in achieving high affinity and selectivity. rsc.orgnih.gov
| Compound Series | Target Kinase | Representative IC50 (nM) |
| N2,N4-Disubstituted Pyrimidine-2,4-diamines | CDK2/cyclin A | 83 |
| N2,N4-Disubstituted Pyrimidine-2,4-diamines | CDK9/cyclin T1 | 65 |
| Ortho-sulfonyl Aniline (B41778) Derivatives | CDK7 | 7.21 |
| 4-Alkoxy-2,6-diaminopyrimidines | CDK1/cyclin B1 | 2900 |
| 4-Alkoxy-2,6-diaminopyrimidines | CDK2/cyclin A3 | 2200 |
Data sourced from various studies on this compound derivatives as CDK inhibitors. rsc.orgnih.govnih.gov
Kinase Inhibition
Aurora Kinases (Aurora A, Aurora B)
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anticancer drug development. Several studies have explored the potential of this compound derivatives as inhibitors of Aurora kinases.
In one study, a series of 15 this compound compounds were synthesized and evaluated for their biological activities. These compounds generally showed more potent cytotoxicity against tumor cell lines compared to the control compound VX-680. nih.gov Notably, compound 11c exhibited the highest cytotoxic effects, with IC50 values ranging from 0.5 to 4.0 μM. nih.gov Further investigation into its kinase inhibitory activity revealed that compound 11c was a selective inhibitor of Aurora A, with an IC50 of 69 nM, demonstrating over 35-fold selectivity for Aurora A over Aurora B (IC50 = 2460 nM). nih.gov Molecular docking studies suggested that this selectivity arises from favorable interactions within the Aurora A binding site. nih.gov The inhibition of Aurora A by compound 11c was shown to induce a G2/M cell cycle arrest in HeLa cells. nih.gov
Another study focused on the design and synthesis of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Among the synthesized compounds, 12a displayed moderate to high anti-proliferative activities against A549, HCT-116, and MCF-7 cancer cell lines. bioworld.com This compound demonstrated inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. bioworld.com Mechanistic studies revealed that compound 12a induced apoptosis in HCT-116 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl. bioworld.com
| Compound | Target Kinase | IC50 (nM) | Cell Line Cytotoxicity (IC50, μM) | Reference |
| 11c | Aurora A | 69 | 0.5-4.0 | nih.gov |
| Aurora B | 2460 | nih.gov | ||
| 12a | Aurora A | 309 | A549: 12.05, HCT-116: 1.31, MCF-7: 20.53 | bioworld.com |
| Aurora B | 293 | bioworld.com |
Cyclin-Dependent Kinases (CDKs), including CDK7
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. mdpi.comnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them significant targets for therapeutic intervention. mdpi.com CDK7, in particular, plays a dual role in both cell cycle progression and transcriptional regulation. researchgate.netnih.gov
Starting from BTX-A51, a known inhibitor of CK1α that also targets CDK7 and CDK9, a series of this compound derivatives were designed and synthesized as potent and selective CDK7 inhibitors. researchgate.net The representative compound, 22 , demonstrated significant enzymatic inhibitory activity against CDK7 with an IC50 value of 7.21 nM. researchgate.net This compound exhibited a remarkable selectivity profile when tested against a panel of other kinases, including seven other CDK subtypes. researchgate.net Molecular modeling and dynamics simulations indicated that a sulfone group on compound 22 enhanced its binding affinity, while an acetyl group contributed to its selectivity for CDK7 over CDK9. researchgate.net In cellular assays, compound 22 effectively inhibited the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Cellular Effects | Reference |
| 22 | CDK7 | 7.21 | G1/S phase arrest, apoptosis | researchgate.net |
Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. The this compound scaffold has been successfully utilized to develop potent FAK inhibitors.
A series of this compound derivatives were synthesized and evaluated for their ability to inhibit FAK. These compounds displayed a wide range of inhibitory activities, with IC50 values spanning from 0.6 to 2164 nM. nih.gov Among them, compound Q6 was identified as a highly potent inhibitor with an IC50 of 3.2 nM. nih.gov In another study, a compound designated as 14 , which features a bromine atom on the pyrimidine (B1678525) ring, showed significant inhibitory activity against FAK with an IC50 of 3.7 nM. This potency was notably higher than that of the positive control drug, GSK-2256098, which had an IC50 of 18 nM. The molecular structure of these inhibitors, with substitutions at the 5-position of the pyrimidine ring and connections to benzene (B151609) rings at the 2- and 4-amino groups, allows them to adopt a U-shaped conformation that binds effectively to the central kinase domain of FAK.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Q6 | FAK | 3.2 | nih.gov |
| 14 | FAK | 3.7 |
Casein Kinase 1 epsilon (CK1ε)
Casein Kinase 1 epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms. Its role in activating oncogenic signaling pathways has made it a target for cancer therapy. nih.gov
While no clinically approved this compound-based inhibitors for CK1ε are currently available, recent in silico research has highlighted the potential of this scaffold. A pharmacophore-based virtual screening of a massive compound database, followed by molecular docking and molecular dynamics simulations, identified two this compound-based compounds as likely inhibitors of CK1ε. nih.govnih.gov The study suggested that these compounds exhibit stable binding modes and favorable intermolecular interactions within the CK1ε active site, with binding affinities comparable to known reference inhibitors. nih.gov The this compound core was noted for its potential to be prioritized in the rational design of novel and selective CK1ε inhibitors for therapeutic development. nih.govnih.gov
IRAK4 Kinase
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response. Uncontrolled IRAK4 activity is linked to various inflammatory disorders.
Through high-throughput screening and subsequent optimization, compounds featuring a 5-aryl-2,4-diaminopyrimidine core structure have been identified as potent inhibitors of IRAK4. A cocrystal structure of an early lead molecule with the IRAK4 protein provided valuable insights into the structure-activity relationship, guiding the design of more potent compounds. An initial challenge with this series was off-target inhibition of TAK1 kinase, which could lead to toxicity. However, optimization efforts, particularly modifications of the substituents at the 5-position of the pyrimidine ring, led to improved selectivity over TAK1.
Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and B-cell development. It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.
A series of novel 2,5-diaminopyrimidine-based covalent irreversible inhibitors of BTK have been developed. It is important to note the shift from the this compound to the 2,5-diaminopyrimidine (B1361531) scaffold in this series. These inhibitors demonstrated a different selectivity profile compared to the first-in-class BTK inhibitor, ibrutinib. A key feature of these compounds is their dual-action mode of inhibition, affecting both the activation and the catalytic activity of BTK. Two compounds from this series, 31 and 38 , showed potent antiproliferative activities against multiple B-cell lymphoma cell lines. Furthermore, compound 31 demonstrated significant in vivo antitumor activity by preventing tumor growth in a mouse xenograft model.
| Compound | Target Kinase | Mode of Inhibition | Cellular Effects | In Vivo Activity | Reference |
| 31 | BTK | Covalent Irreversible | Potent antiproliferative | Tumor growth prevention | |
| 38 | BTK | Covalent Irreversible | Potent antiproliferative | Not specified |
Caspase-1 Inhibition
Caspase-1, also known as interleukin-1β converting enzyme (ICE), is a cysteine protease that plays a central role in the inflammatory process by maturing the pro-inflammatory cytokines IL-1β and IL-18. Inhibition of caspase-1 is therefore a promising therapeutic strategy for a variety of inflammatory diseases.
Structure-based design has led to the development of this compound derivatives as novel and potent caspase-1 inhibitors. In one study, a series of these compounds (6a-6w) were synthesized and evaluated. Six of these compounds, 6m, 6n, 6o, 6p, 6q, and 6r , demonstrated significant enzymatic inhibition of caspase-1, with IC50 values ranging from 0.022 to 0.078 µM. These compounds also showed excellent cellular potency at sub-micromolar concentrations. Molecular docking studies provided insights into the binding mode of these inhibitors, confirming their interaction with key residues in the active site of caspase-1. The amino group of the this compound core was found to form a crucial hydrogen bond with the active site residue Arg341, which is believed to be fundamental to their inhibitory activity.
| Compound Series | Target Enzyme | IC50 Range (μM) | Key Binding Interaction | Reference |
| 6m, 6n, 6o, 6p, 6q, 6r | Caspase-1 | 0.022 - 0.078 | H-bond with Arg341 |
Glyoxalase I (GLO-1) Inhibition
The glyoxalase system is a crucial component of cellular metabolism, responsible for detoxifying cytotoxic 2-oxoaldehydes like methylglyoxal (B44143) (MG), which are by-products of glycolysis. researchgate.net The enzyme Glyoxalase I (GLO-1) is central to this pathway and is often highly expressed in cancer cells to cope with their increased glycolytic activity. researchgate.netresearchgate.net This overexpression has been linked to multidrug resistance in chemotherapy, making GLO-1 an attractive target for anticancer drug development. researchgate.net
Recent research has successfully identified this compound-based compounds as potent and selective inhibitors of GLO-1. researchgate.net Through techniques such as photo-affinity labeling and affinity pull-down, investigators have demonstrated that a series of these compounds selectively bind to the GLO-1 enzyme within cells. researchgate.net This binding leads to potent inhibition of the enzyme's activity, which in turn prevents the proliferation of cancer cells, highlighting the potential of this chemical class in cancer therapy. researchgate.net
Table 1: Profile of this compound as a GLO-1 Inhibitor
| Target Enzyme | Compound Class | Mechanism of Action | Cellular Outcome |
|---|
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. They detect single-strand DNA breaks and facilitate their repair. nih.gov In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), cells become highly dependent on PARP-1 for survival. Inhibiting PARP-1 in such cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. nih.gov
The pyrimidine scaffold has been successfully utilized to design novel PARP-1 inhibitors. Specifically, derivatives based on a pyrano[2,3-d]pyrimidine-2,4-dione structure have demonstrated excellent inhibitory activity against PARP-1. nih.gov Molecular docking studies confirmed that this scaffold occupies the nicotinamide (B372718) (NI) binding site of the enzyme, interacting with key amino acid residues like Ser904 and Gly863 through hydrogen bonds, mimicking the binding of known inhibitors like Olaparib. nih.gov Several synthesized compounds showed high potency, with some exhibiting greater efficacy than the reference drug Olaparib. nih.gov These inhibitors also displayed significant anti-proliferative effects against human cancer cell lines. nih.gov
Table 2: PARP-1 Inhibitory and Anti-proliferative Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | PARP-1 IC50 (nM) | Anti-proliferative IC50 (μM) - MCF-7 | Anti-proliferative IC50 (μM) - HCT116 |
|---|---|---|---|
| S2 | Higher potency than Olaparib | 2.65 ± 0.05 | 9.31 ± 0.34 |
| S4 | Slightly less potent than Olaparib | 0.87 ± 0.07 | 6.38 ± 0.11 |
| S7 | Higher potency than Olaparib | 1.28 ± 1.12 | 46.86 ± 1.82 |
| S8 | Slightly less potent than Olaparib | 0.66 ± 0.05 | 2.76 ± 0.06 |
| Olaparib | Reference | Not provided | Not provided |
Data sourced from a study on novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov
Receptor Antagonism and Ligand Binding
The this compound structure has proven to be a privileged scaffold for designing potent and selective ligands that can antagonize or inhibit various protein receptors and kinases. This is achieved by modifying the substituents on the core ring, allowing for tailored interactions within the binding sites of different biological targets.
Investigations have led to the discovery of this compound derivatives that act as potent antagonists for the growth hormone secretagogue receptor (GHS-R), which is involved in regulating hunger and food intake. nih.gov Other work has successfully developed inhibitors of MAP-kinase-activated kinase 2 (MK2) and c-jun N-terminal kinase (JNK), both of which are implicated in inflammatory responses and cellular stress pathways. nih.govrsc.org Furthermore, related 2-aminopyrimidine (B69317) derivatives have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in certain breast cancers and hepatocellular carcinomas. researchgate.net
Table 3: Versatility of the this compound Scaffold in Targeting Receptors and Kinases
| Target | Compound Class | Finding |
|---|---|---|
| Growth Hormone Secretagogue Receptor (GHS-R) | This compound derivatives | Identified as potent and selective antagonists. nih.gov |
| MAP-kinase-activated kinase 2 (MK2) | This compound derivatives | Optimized to produce inhibitors with IC50 values as low as 19 nM. nih.gov |
| c-jun N-terminal kinase (JNK) | This compound derivatives | Developed as a potent series of JNK2 inhibitors. rsc.org |
Apoptosis Induction Pathways
Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can trigger this process. Derivatives of this compound have been shown to effectively induce apoptosis in various cancer cell lines. nih.govacs.orgrsc.org
The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. For instance, one study found that a promising this compound derivative induced a significant decrease in the mitochondrial membrane potential in A549 lung cancer cells, a hallmark of the intrinsic pathway. rsc.org Other research on different derivatives confirmed their ability to promote apoptosis in hematological cancer cells. nih.govacs.org Further studies on related aminopyrimidine compounds showed they can trigger apoptosis by modulating the expression of key regulatory genes, such as upregulating the pro-apoptotic BAX and downregulating the anti-apoptotic Bcl-2. nih.gov
Table 4: Anti-proliferative Activity of Apoptosis-Inducing this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9k | A549 (Lung Cancer) | 2.14 |
| HCT-116 (Colon Cancer) | 3.59 | |
| PC-3 (Prostate Cancer) | 5.52 | |
| MCF-7 (Breast Cancer) | 3.69 | |
| 13f | A549 (Lung Cancer) | 1.98 |
| HCT-116 (Colon Cancer) | 2.78 | |
| PC-3 (Prostate Cancer) | 4.27 | |
| MCF-7 (Breast Cancer) | 4.01 |
IC50 values represent the concentration at which 50% of cell proliferation is inhibited, a measure of the compounds' potency which leads to apoptosis. rsc.org
Modulation of Cell Cycle Progression
The cell cycle is the process through which a cell grows and divides. Uncontrolled progression through the cell cycle is a defining feature of cancer. Therefore, inducing cell cycle arrest is a well-established therapeutic strategy. The this compound scaffold has been instrumental in developing compounds that modulate cell cycle progression, effectively halting the proliferation of cancer cells. nih.govrsc.orgrsc.org
Different derivatives have been shown to arrest the cell cycle at distinct phases. For example, certain novel this compound compounds caused a blockage at the G2-M phase and an accumulation of cells in the S phase in the A549 lung cancer cell line. rsc.org Similarly, N2,N4-disubstituted pyrimidine-2,4-diamines were found to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. rsc.org In contrast, another potent this compound derivative, developed as a CDK7 inhibitor, was shown to cause G1/S phase cell cycle arrest in leukemia cells. nih.govacs.org This ability to target different checkpoints highlights the chemical tractability of the scaffold for creating inhibitors of specific cell cycle-related kinases.
Table 5: Cell Cycle Modulation by this compound Derivatives
| Compound Series | Cell Line | Phase of Arrest |
|---|---|---|
| Triazolopiperazine-scaffold derivatives | A549 (Lung) | G2-M blockage, S phase accumulation rsc.org |
| N2,N4-disubstituted pyrimidine-2,4-diamines | MDA-MB-231 (Breast) | G2/M phase rsc.org |
| CDK7 inhibitor derivative (Compound 22) | MV4-11 (Leukemia) | G1/S phase nih.govacs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For 2,4-diaminopyrimidine derivatives, these simulations have been instrumental in understanding their interactions with a range of protein targets.
Active Site Characterization and Binding Mode Analysis
Docking studies have consistently revealed that the this compound core is crucial for establishing key interactions within the active sites of various enzymes, particularly kinases. The amino groups at the C2 and C4 positions frequently act as hydrogen bond donors, while the pyrimidine (B1678525) ring itself can engage in hydrophobic and π-π stacking interactions.
For instance, in studies targeting p21-activated kinase 4 (PAK4), the this compound moiety of inhibitors has been shown to form critical hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, when targeting cyclin-dependent kinase 9 (CDK9), derivatives of this scaffold have demonstrated the ability to fit snugly into the ATP-binding pocket, with the diaminopyrimidine core forming hydrogen bonds with key residues. nih.gov In the case of MAP kinase-activated protein kinase 2 (MK2), a unique binding mode for this compound inhibitors was identified, highlighting the importance of characterizing these interactions for different targets. nih.gov
The binding mode of these compounds is not limited to kinases. Studies on Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) have shown that this compound derivatives can mimic the binding of natural substrates like biopterin (B10759762) and folic acid. nih.gov Furthermore, in the context of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (mt-DHFR), these compounds have been designed to occupy not only the active site but also an adjacent glycerol (B35011) binding site, a strategy aimed at enhancing selectivity. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction |
| p21-activated kinase 4 (PAK4) | Hinge Region Residues | Hydrogen Bonding |
| Cyclin-dependent kinase 9 (CDK9) | ATP-binding pocket residues | Hydrogen Bonding |
| MAP kinase-activated protein kinase 2 (MK2) | Active Site Residues | Unique Hydrogen Bonding |
| Trypanosoma brucei pteridine reductase 1 (TbPTR1) | Substrate Binding Site | Mimicry of Natural Substrate |
| Mycobacterium tuberculosis DHFR (mt-DHFR) | Active Site and Glycerol Binding Site | Hydrogen Bonding, Hydrophobic |
Prediction of Binding Affinity and Specificity
Molecular docking simulations are frequently employed to predict the binding affinity of ligands, often expressed as a docking score or estimated binding energy. These predictions, while not always perfectly correlated with experimental values, are invaluable for prioritizing compounds for synthesis and biological testing.
In the development of PAK4 inhibitors, a this compound derivative, compound B6, exhibited the lowest docking score of -7.593 kcal/mol, which corresponded with its high inhibitory activity (IC50 = 5.9 nM). nih.gov Similarly, for pyrimidine-2-thiol (B7767146) derivatives targeting cyclooxygenase (COX) enzymes, docking scores were used to identify compounds with preferential binding to either COX-1 or COX-2. For example, compound PY4 showed a better docking score with COX-1 (-6.081 kcal/mol), while compound PY5 had a favorable score with COX-2 (-8.602 kcal/mol). rjptonline.org
These computational predictions of binding affinity are crucial for understanding the specificity of inhibitors. By comparing the docking scores of a compound against its intended target and off-target proteins, researchers can computationally estimate its selectivity profile. This approach has been used in the design of selective inhibitors for various kinases, including CDK7, where molecular docking helped to elucidate the structural basis for selectivity over other cyclin-dependent kinases like CDK9. nih.gov
| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score) |
| Compound B6 | p21-activated kinase 4 (PAK4) | -7.593 kcal/mol |
| Compound PY4 | Cyclooxygenase-1 (COX-1) | -6.081 kcal/mol |
| Compound PY5 | Cyclooxygenase-2 (COX-2) | -8.602 kcal/mol |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired activity from large chemical databases.
The this compound scaffold is a common feature in many pharmacophore models for kinase inhibitors, where the two amino groups often serve as key hydrogen bond donors. Pharmacophore models based on known 2,4-diamino-5-benzylpyrimidine inhibitors have been generated to identify new inhibitors of Pneumocystis carinii DHFR. researchgate.net In a broader context, pharmacophore-based virtual screening has been successfully applied to discover new scaffolds for various targets, including the mitotic kinase TTK. nih.gov The this compound core itself has been identified through screening campaigns as a promising scaffold for targeting enzymes like Trypanosoma brucei pteridine reductase 1. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Computations
Density Functional Theory (DFT) and other quantum chemical methods provide a deeper understanding of the electronic structure and properties of molecules. These calculations are used to determine parameters such as molecular orbital energies, charge distributions, and reactivity indices.
DFT calculations have been performed on various pyrimidine derivatives to analyze their structural and electronic properties. nih.gov For instance, the B3LYP method with different basis sets has been used to optimize the geometry of pyrimidine derivatives and calculate their vibrational spectra, showing good agreement with experimental data. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com
For pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand their potential for charge transfer interactions within biological systems. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily participate in charge transfer, which can be a crucial aspect of its biological activity. irjweb.com For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the calculated HOMO-LUMO energy gap of 4.4871 eV was interpreted as an indication of the molecule's chemical reactivity and potential for charge transfer. irjweb.comirjweb.com
| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |
| 1A (a pyrimidine derivative) | DFT/B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, providing a visual representation of the charge distribution and highlighting regions that are prone to electrophilic and nucleophilic attack. In the context of this compound, MEP studies are crucial for understanding its interaction with biological targets.
A study on the salts of this compound with various dicarboxylic acids utilized Hirshfeld surface analysis to map the molecular electrostatic potential. mdpi.com The MEP maps reveal distinct regions of positive and negative potential. The regions around the amino groups are characterized by a positive electrostatic potential, indicating their role as hydrogen bond donors. Conversely, the nitrogen atoms within the pyrimidine ring exhibit a negative electrostatic potential, highlighting them as potential hydrogen bond acceptor sites. mdpi.com This distribution of electrostatic potential is fundamental to the ability of this compound to form specific hydrogen bonding patterns with coformers and biological receptors. mdpi.com
The MEP is calculated from the total electron density and provides a measure of the net electrostatic effect of the molecule's nuclei and electrons on a hypothetical positive point charge. This allows for the prediction of how the molecule will interact with other charged or polar species. The distinct positive and negative regions on the MEP surface of this compound underscore its amphiprotic nature, capable of both donating and accepting hydrogen bonds, a key feature in its biological activity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. While specific NBO analysis of the parent this compound is not extensively detailed in the available literature, studies on closely related diaminopyrimidine derivatives provide significant insights into the electronic interactions at play.
For instance, a quantum chemical study of 2,6-diaminopyrimidine sulfonate derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level included a comprehensive NBO analysis. acs.org This analysis revealed significant stabilization energies arising from hyperconjugative interactions. These interactions typically involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.
These findings suggest that in this compound, similar intramolecular charge transfer from the exocyclic amino groups to the pyrimidine ring would be a significant feature, influencing its chemical reactivity and biological function.
Cheminformatics and Bioinformatics for Target Identification and Drug Likeness
The this compound scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Cheminformatics and bioinformatics approaches have been instrumental in identifying the potential biological targets of this compound derivatives and assessing their drug-like properties.
A variety of computational studies have highlighted the versatility of the this compound core in the design of inhibitors for a range of enzymes, particularly kinases. For instance, in silico screening and molecular dynamics simulations have identified this compound-based compounds as potential inhibitors of Casein Kinase 1 Epsilon (CK1ε), a target in cancer therapy. nih.govnih.gov Similarly, derivatives of this compound have been discovered as potent inhibitors of p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK), both of which are implicated in cancer progression. nih.govnih.gov
Beyond kinases, the this compound scaffold has been successfully employed to target other enzyme classes. It forms the core of non-classical antifolates that inhibit dihydrofolate reductase (DHFR), an important target in antibacterial and anti-tuberculosis drug discovery. mdpi.com Furthermore, screening campaigns have identified this compound derivatives as inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), a potential target for treating African trypanosomiasis. nih.gov
In conjunction with target identification, cheminformatics tools are used to predict the "drug-likeness" of compounds based on various physicochemical properties. These predictions often involve assessing compliance with established guidelines such as Lipinski's Rule of Five. For many of the biologically active this compound derivatives, computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated. nih.gov These in silico predictions help to prioritize compounds for further development by identifying those with a higher probability of possessing favorable pharmacokinetic profiles. mdpi.com
The table below summarizes some of the identified biological targets for compounds containing the this compound scaffold.
| Biological Target Family | Specific Target Enzyme | Therapeutic Area |
| Protein Kinases | Casein Kinase 1 Epsilon (CK1ε) | Cancer |
| p21-activated kinase 4 (PAK4) | Cancer | |
| Focal Adhesion Kinase (FAK) | Cancer | |
| Reductases | Dihydrofolate Reductase (DHFR) | Infectious Diseases (Bacterial, Tuberculosis) |
| Pteridine Reductase 1 (PTR1) | Infectious Diseases (Trypanosomiasis) |
Medicinal Chemistry Applications and Therapeutic Potential
Anticancer Agents
The versatility of the 2,4-diaminopyrimidine core has been extensively exploited in the development of novel anticancer agents. These compounds have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the targeting of specific kinases involved in cancer progression and serving as platforms for the development of tumor imaging agents.
Numerous studies have reported the synthesis of this compound derivatives that exhibit potent cytotoxic activity against a panel of human cancer cell lines. These compounds often induce apoptosis and cell cycle arrest, thereby inhibiting tumor growth. For instance, two series of novel this compound derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were designed and synthesized, with some compounds showing moderate to excellent potency against four tested cancer cell lines when compared with existing drugs like palbociclib and momelotinib. acs.org
Notably, compounds 9k and 13f from this series demonstrated significant antitumor activities with low micromolar IC50 values against A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. acs.org Further mechanistic studies revealed that compound 9k inhibited the proliferation of A549 cells by inducing a significant decrease in the mitochondrial membrane potential, which leads to apoptosis. acs.orgnih.gov It also suppressed the migration of tumor cells and caused cell cycle blockage at the G2-M phase. acs.orgnih.gov
In another study, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized. Among these, compound 7i showed a marked improvement in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells compared to the standard chemotherapeutic agent 5-FU, with IC50 values of 4.93, 5.57, 8.84, and 14.16 µM, respectively. nih.gov Mechanistic investigations indicated that compound 7i induced cell cycle arrest and apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov
Inhibitory Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound | A549 (IC50 µM) | HCT-116 (IC50 µM) | PC-3 (IC50 µM) | MCF-7 (IC50 µM) | Reference |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | acs.org |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 | acs.org |
| 7i | - | 4.93 | - | 8.84 | nih.gov |
The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is overexpressed in many tumors, is a key target. researchgate.net A series of this compound derivatives were developed as FAK inhibitors, with IC50 values ranging from 0.6 to 2164 nM. researchgate.net One of the most potent compounds, Q6 , exhibited an IC50 of 3.2 nM. researchgate.net Another series of FAK inhibitors based on the this compound scaffold also showed superior inhibitory activity, with IC50 values in the range of 5.0-205.1 nM. researchgate.net
Cyclin-Dependent Kinase 7 (CDK7) is another critical enzyme in cancer progression, and its selective inhibition is a promising therapeutic strategy. researchgate.net Starting from a known inhibitor, a series of this compound derivatives were designed and synthesized as potent CDK7 inhibitors. The representative compound, 22 , displayed significant enzymatic inhibitory activity and high selectivity against a panel of kinases, including seven CDK subtypes. researchgate.net This compound effectively inhibited the phosphorylation of RNA polymerase II and CDK2, leading to G1/S phase cell cycle arrest and apoptosis in MV4-11 cells. researchgate.net
p21-Activated Kinase 4 (PAK4) is also a target of interest. Novel this compound derivatives targeting PAK4 have been discovered, with promising compounds A2 , B6 , and B8 showing high inhibitory activities against PAK4 with IC50 values of 18.4, 5.9, and 20.4 nM, respectively. researchgate.net Compound B6 also exhibited the highest potency in a cellular assay against A549 cells with an IC50 value of 2.533 µM. researchgate.net
Inhibitory Activity of this compound Derivatives against Specific Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Q6 | FAK | 3.2 | researchgate.net |
| [18F]Q-2 | FAK | 5.0 | researchgate.net |
| 22 | CDK7 | 7.21 | nih.gov |
| B6 | PAK4 | 5.9 | researchgate.net |
The development of targeted molecular imaging agents is crucial for cancer diagnosis and monitoring treatment response. researchgate.net The this compound scaffold has been utilized to develop radiotracers for positron emission tomography (PET) imaging of tumors. By labeling potent kinase inhibitors with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), it is possible to visualize the distribution and target engagement of the drug non-invasively. researchgate.netresearchgate.net
A series of ¹⁸F-labeled this compound derivatives targeting FAK were synthesized and evaluated for their potential as PET tumor imaging agents. researchgate.netresearchgate.net The corresponding [¹⁸F]Q6 demonstrated relatively good tumor uptake in S180-bearing mice, with the highest uptake of 3.35 ± 0.32 % ID/g at 30 minutes post-injection. researchgate.net This resulted in favorable tumor-to-muscle and tumor-to-bone ratios of 2.08 and 2.48, respectively, suggesting its potential as a PET imaging agent for tumor diagnosis. researchgate.net Similarly, another FAK inhibitor, [¹⁸F]Q-2, also showed promise as a PET tracer, with good target-to-nontarget ratios observed at 30 minutes post-injection. researchgate.net
Antimalarial Agents
Malaria, caused by parasites of the Plasmodium genus, remains a major global health problem, with the emergence of drug-resistant strains necessitating the discovery of new therapeutic agents. rsc.org The this compound core is a well-established pharmacophore in antimalarial drug discovery, with the drug pyrimethamine (B1678524) being a classic example of a this compound-based dihydrofolate reductase (DHFR) inhibitor. rsc.orgnih.gov
Recent research has focused on developing novel this compound derivatives with improved activity against resistant strains of Plasmodium falciparum. One study reported a series of 2,4- and 4,6-diaminopyrimidines, of which seven out of twelve derivatives showed IC50 values of less than 15 µM against P. falciparum. rsc.org Two of these compounds had an IC50 of 1 µM or less, making them significantly more potent than pyrimethamine. rsc.org
In a computationally guided optimization study, 48 new this compound derivatives were designed and synthesized to target the P. falciparum protein kinome. researchgate.net Compounds 68 and 69 from this series demonstrated excellent antimalarial activity against a chloroquine-resistant P. falciparum strain (Pf3D7) with IC50 values of 0.05 and 0.06 µM, respectively. researchgate.net These compounds also exhibited good selectivity over a mammalian cell line and had improved aqueous solubility. researchgate.net
Antimalarial Activity of this compound Derivatives against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Compound 68 | Pf3D7 (chloroquine-resistant) | 0.05 | researchgate.net |
| Compound 69 | Pf3D7 (chloroquine-resistant) | 0.06 | researchgate.net |
| Unnamed Derivative 1 | P. falciparum | < 1 | rsc.org |
| Unnamed Derivative 2 | P. falciparum | < 1 | rsc.org |
Antiparasitic and Antitrypanosomal Agents
The therapeutic potential of this compound derivatives extends to other parasitic diseases, including African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei. nih.govresearchgate.net Current treatments for this disease have significant limitations, highlighting the urgent need for new and safer drugs. nih.gov
A drug discovery program identified 2,4-diaminopyrimidines as potent inhibitors of T. brucei. nih.gov The optimized lead compound, SCYX-5070 , demonstrated time- and concentration-dependent killing of the parasite in vitro. nih.gov A short exposure of 10-12 hours was sufficient to cause irreversible effects on parasite survival. nih.gov Importantly, SCYX-5070 was able to cure an acute trypanosomiasis infection in mice without showing signs of toxicity. nih.gov
A chemical proteomics approach was used to identify the molecular targets of these this compound compounds in T. brucei. Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) were identified as the major proteins that specifically bound to an immobilized this compound analogue, suggesting that these kinases are key pharmacological targets. nih.gov
Inhibitory Activity of this compound Derivatives against Trypanosoma brucei
| Compound | T. brucei Strain | IC50 (µM) | Reference |
| SCYX-5070 | T. brucei brucei | 0.04 | nih.gov |
| SCYX-6345 | T. brucei brucei | 0.02 | nih.gov |
| SCYX-1163 | T. brucei brucei | 0.11 | nih.gov |
| SCYX-4979 | T. brucei brucei | 0.08 | nih.gov |
Activity against Leishmania donovani and L. major
Derivatives of this compound have demonstrated notable activity against protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis. Research has shown that these compounds can be effective against both Leishmania donovani, the agent of visceral leishmaniasis, and Leishmania major, a cause of cutaneous leishmaniasis. One study identified a this compound derivative, SCYX-5070, which exhibited potent in vitro activity against these parasites. The mechanism of action is believed to involve the inhibition of essential kinases within the parasites, such as mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) chemrxiv.org.
In a separate investigation, 2,4-diaminoquinazoline analogs, which share the diaminopyrimidine core, were assessed for their antileishmanial properties. Two of these compounds displayed remarkable in vitro activity against L. major within human macrophages, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). These compounds were found to be approximately 1,000 times more active than previously tested agents in the same model, highlighting the potential of the this compound scaffold in developing highly potent antileishmanial drugs acs.org.
Table 1: In Vitro Activity of a this compound Derivative against Leishmania Species
| Compound | Target Organism | Activity Metric | Value |
| SCYX-5070 | Leishmania donovani | EC50 | 0.28 µM |
| SCYX-5070 | Leishmania major | EC50 | 0.46 µM |
Antifilarial Activity (e.g., Brugia malayi)
The antifilarial potential of this compound derivatives has been explored, particularly against Brugia malayi, a nematode responsible for lymphatic filariasis. The primary therapeutic strategy in this context is the inhibition of the parasite's dihydrofolate reductase (DHFR). An in vitro study evaluated a library of twelve compounds featuring the this compound and 2,4-diamino-s-triazine structures against B. malayi acs.orgnih.gov.
From this library, three compounds demonstrated significant activity against both the microfilariae and adult worm stages of the parasite acs.orgnih.gov. The antifilarial effect of two of these compounds was substantially reversed by the addition of folic acid, confirming DHFR as the likely target. Further investigation into the mechanism of action suggested that the inhibition of DHFR by these compounds could induce apoptosis in the parasite acs.orgnih.gov.
**Table 2: Antifilarial Activity of Selected this compound and 2,4-Diamino-s-triazine Derivatives against *Brugia malayi***
| Compound | Activity against Microfilariae (20 µg/mL) | Activity against Adult Worms |
| 8b | ~100% loss of motility | Significant activity |
| 3c | ~100% loss of motility | Significant activity |
| 7a | ~100% loss of motility | Significant activity |
Antimicrobial and Antibacterial Agents
The this compound core is a well-established scaffold for the development of antimicrobial and antibacterial agents, primarily through the inhibition of bacterial dihydrofolate reductase (DHFR).
Activity against Bacillus anthracis
Several studies have focused on the development of this compound-based inhibitors of Bacillus anthracis DHFR. One series of compounds featured a this compound ring linked to a 3,4-dimethoxybenzyl ring and an N-acryloyl-substituted 1,2-dihydrophthalazine ring. Modifications at the C1 stereocenter of the dihydrophthalazine moiety were found to influence the biological activity, with the goal of optimizing potency against B. anthracis acs.org.
In another study, a series of substituted 2,4-diaminopyrimidines were synthesized and evaluated for their activity against B. anthracis. The isobutenyl and phenyl derivatives, in particular, showed significant activity, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL and 0.375-1.5 µg/mL, respectively. It is believed that the S isomers of these compounds are responsible for binding to the substrate-binding pocket of the B. anthracis DHFR academicjournals.org. Further modifications to the central aromatic ring of these dihydrophthalazine-appended this compound inhibitors have also been explored. While some alterations led to a decrease in activity, others maintained potent inhibition of both cellular growth and the DHFR enzyme, with MIC values in the range of 0.5-2 µg/mL mdpi.com.
**Table 3: MIC Values of Selected this compound Derivatives against *Bacillus anthracis***
| Compound Derivative | MIC Value (µg/mL) |
| Isobutenyl derivative (1e) | 0.5 |
| Phenyl derivative (1h) | 0.375-1.5 |
| Dihydrophthalazine-appended derivatives (19b, 20a-b) | 0.5-2 |
Activity against Pseudomonas aeruginosa
While the this compound scaffold is a known antibacterial framework, its specific application against Pseudomonas aeruginosa has been a subject of targeted research. A study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, which incorporate the pyrimidine (B1678525) core, demonstrated significant antibacterial activity against P. aeruginosa. The mechanism of action for these compounds is proposed to be the dual inhibition of bacterial DNA gyrase and DHFR. Molecular docking studies have indicated that the this compound function of these molecules can form hydrogen bonds with key amino acid residues in the active site of DHFR acs.org.
Anti-tubercular Activity (Mycobacterium tuberculosis)
The development of novel anti-tubercular agents is a critical area of research, and this compound derivatives have emerged as promising candidates. The target for these compounds is the dihydrofolate reductase of Mycobacterium tuberculosis (mt-DHFR). One study focused on designing mt-DHFR inhibitors with a this compound core and side chains intended to occupy the glycerol (B35011) binding site of the enzyme, a feature that could enhance selectivity over human DHFR. Among the synthesized compounds, one derivative, 16l , exhibited a notable anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and significant selectivity against vero cells chemrxiv.orgnih.govnih.gov. Molecular modeling suggested that the size of the side chains is crucial for occupying the glycerol binding site effectively chemrxiv.orgnih.govnih.gov.
Antifungal Agents
The utility of the this compound scaffold extends to the development of antifungal agents. A series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors were designed and evaluated against Candida albicans dihydrofolate reductase (CaDHFR). Within this series, the meta-biphenyl derivatives demonstrated the highest potency, with IC50 values for enzyme inhibition as low as 0.017 µM and antifungal activity observed at 24 µg/mL. Interestingly, both the R and S enantiomers of the parent compound in this series showed similar inhibitory effects on CaDHFR, suggesting a degree of flexibility in how the enzyme's binding pocket accommodates these inhibitors acs.org.
In a separate study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogenic fungi. Two compounds, 5f and 5o , showed superior antifungal activity against Phomopsis sp., with a 100% inhibition rate compared to the 85.1% inhibition by the commercial fungicide Pyrimethanil. Compound 5o was particularly effective, with an EC50 value of 10.5 µg/mL against Phomopsis sp., which was better than that of Pyrimethanil (32.1 µg/mL) researchgate.net.
Table 4: Antifungal Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity Metric | Value |
| meta-biphenyl derivative (28) | Candida albicans DHFR | IC50 | 0.017 µM |
| meta-biphenyl derivative (28) | Candida albicans | Antifungal Activity | 24 µg/mL |
| 5o | Phomopsis sp. | EC50 | 10.5 µg/mL |
Neurodegenerative Disease Therapy (e.g., Alzheimer's Disease)
The multifaceted nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-targeted ligands, and the pyrimidine nucleus has emerged as a crucial scaffold in this endeavor. Derivatives of this compound are being investigated for their ability to interact with several key pathological targets in AD.
Researchers have focused on designing pyrimidine derivatives that exhibit a range of activities, including the inhibition of cholinesterases (AChE and BuChE), β-secretase (BACE-1), and the aggregation of β-amyloid (Aβ) peptides. nih.gov For instance, certain piperazinyl pyrimidines have been identified as modulators of γ-secretase, an enzyme critical in the production of Aβ peptides that form plaques in the brains of AD patients. nih.govgoogle.com
Another approach involves targeting enzymes implicated in neuroinflammation and neuronal signaling pathways. The pro-inflammatory activation of caspase-1 has been linked to cognitive impairment in AD. nih.gov The this compound ring has been identified as an essential fragment for inhibiting human caspase-1, with the amino group forming a key hydrogen bond with the active site residue Arg341. nih.gov Structure-based virtual screening has identified potential caspase-1 inhibitors containing this core structure. nih.gov
Furthermore, other pyrimidine-based compounds have shown potential by targeting different enzymes. Azabicyclic fused pyrimidine derivatives have been developed to target MAP-activated protein kinase 2 (MK2), which is involved in neurodegeneration. nih.gov Additionally, 4,6-diphenylpyrimidine derivatives have demonstrated efficacy in inhibiting Monoamine Oxidase and Acetylcholinesterase, both significant targets in AD therapy. nih.gov A prototype of a triazolopyrimidine compound has also shown promise in mouse models of AD by normalizing microtubule function, reducing neuronal cell death, and decreasing the formation of both tau tangles and amyloid plaques.
| Derivative Class | Therapeutic Target | Mechanism of Action |
|---|---|---|
| Piperazinyl pyrimidines | γ-secretase | Modulates the production of β-amyloid peptides. nih.govgoogle.com |
| This compound-based compounds | Caspase-1 | Inhibits pro-inflammatory activation linked to cognitive decline. nih.gov |
| Azabicyclic fused pyrimidines | MAP-activated protein kinase 2 (MK2) | Reduces the rate of neurodegeneration. nih.gov |
| 4,6-Diphenylpyrimidines | Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE) | Inhibits enzymes involved in neurotransmitter breakdown and AD pathology. nih.gov |
| Triazolopyrimidines | Microtubules, Tau protein, β-amyloid | Normalizes microtubule function, reduces tau tangles and amyloid plaques. |
Anti-inflammatory Agents
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are crucial mediators in the conversion of arachidonic acid to prostaglandins, which are hormone-like substances involved in inflammatory processes.
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit prostaglandin E2 (PGE2) generation by targeting COX enzymes. nih.gov Research has focused on developing pyrimidine derivatives that are selective inhibitors of COX-2 over COX-1. This selectivity is desirable as COX-1 has cytoprotective roles in the gastrointestinal tract and kidneys, and its inhibition can lead to unwanted side effects. youtube.com
Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with some compounds showing inhibitory activity comparable to the established COX-2 inhibitor, meloxicam. mdpi.com In addition to COX inhibition, these compounds have also displayed antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.gov The anti-inflammatory mechanism of pyrimidine derivatives also extends to the inhibition of other key inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.gov
| Compound Class | Primary Target | Other Effects | Significance |
|---|---|---|---|
| Pyrimidine Derivatives (e.g., L1, L2) | Cyclooxygenase-2 (COX-2) | Antioxidant (ROS reduction), Inhibition of other inflammatory mediators (NO, NF-κB). nih.govmdpi.comnih.gov | Offers potential for developing anti-inflammatory drugs with reduced toxicity and high selectivity. mdpi.com |
Antiviral Agents
A significant breakthrough in antiviral therapy has been the development of acyclic nucleoside phosphonates (ANPs) incorporating the this compound moiety. These compounds have shown potent and selective antiviral activity across a broad spectrum of viruses.
Specifically, a class known as 6-[2-(phosphonomethoxy)alkoxy]-2,4-diaminopyrimidines has demonstrated an antiviral activity profile similar to their purine (B94841) counterparts, such as adefovir and tenofovir. nih.govtandfonline.com These derivatives are particularly effective against retroviruses, including Human Immunodeficiency Virus (HIV-1 and HIV-2) and Moloney murine sarcoma virus (MSV). nih.gov
Derivatives such as PMEO-DAPy and (R)-PMPO-DAPy have shown potent activity against both wild-type and lamivudine-resistant strains of Hepatitis B Virus (HBV). nih.gov Another derivative, HPMPO-DAPy, is effective against various DNA viruses, including poxviruses (vaccinia, cowpox) and adenoviruses, with a potency similar to the established antiviral drug cidofovir. nih.gov
The introduction of substituents at the 5-position of the diaminopyrimidine ring has also yielded promising results. Halogen-substituted derivatives, in particular, have displayed pronounced antiretroviral activity comparable to adefovir and tenofovir, with minimal toxicity.
| Derivative Class | Abbreviation | Viral Targets | Notable Findings |
|---|---|---|---|
| 6-[2-(phosphonomethoxy)ethoxy]-2,4-diaminopyrimidine | PMEO-DAPy | HIV-1, HIV-2, MSV, HBV (wild-type and lamivudine-resistant). nih.gov | Potency is similar to adefovir (PMEA) and tenofovir (PMPA). nih.govtandfonline.com |
| 6-[(R)-2-(phosphonomethoxy)propoxy]-2,4-diaminopyrimidine | (R)-PMPO-DAPy | HIV-1, HIV-2, MSV, HBV (wild-type and lamivudine-resistant). nih.gov | Activity spectrum mimics that of tenofovir. nih.gov |
| 6-[(S)-3-hydroxy-2-(phosphonomethoxy)propoxy]-2,4-diaminopyrimidine | HPMPO-DAPy | Poxviruses (vaccinia, cowpox), Adenoviruses. nih.gov | Equipotent to cidofovir in in-vivo models of vaccinia virus infection. nih.gov |
| 5-Halogen-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines | N/A | Retroviruses (HIV, MSV). | Pronounced antiretroviral activity with low toxicity. |
Prodrug Strategies and Pharmacokinetic Optimization
Rationale for Prodrug Design of 2,4-Diaminopyrimidines
The inherent structural characteristics of many 2,4-diaminopyrimidine compounds can lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. Prodrug design offers a rational approach to address these limitations.
Enhancing Bioavailability and Cell Permeability
A significant challenge for many orally administered drugs, including certain this compound derivatives, is poor bioavailability due to low membrane permeability. The addition of lipophilic moieties can mask polar functional groups, thereby increasing the compound's ability to cross cellular membranes via passive diffusion. For instance, masking the highly polar phosphonate (B1237965) group in acyclic nucleoside phosphonates (ANPs), a class of compounds that can include a this compound core, is a common strategy to improve their oral absorption. These phosphonates are often impermeant to cellular membranes and have limited absorption from the gastrointestinal tract, making their conversion to prodrugs highly advisable for oral application. nih.gov
Improving Solubility
Conversely, some this compound derivatives may exhibit poor aqueous solubility, which can hinder their formulation for both oral and parenteral administration. In such cases, prodrug strategies can be employed to attach hydrophilic or ionizable promoieties to the parent drug. This modification can significantly increase the drug's solubility in aqueous environments. For example, the introduction of phosphate (B84403) groups or amino acids can enhance the water solubility of a compound, facilitating its dissolution and absorption. nih.gov
Targeted Delivery and Reduced Side Effects
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby reducing the potential for side effects. Prodrugs can be designed to be selectively activated at the target site by specific enzymes that are overexpressed in diseased tissues, such as tumors. This approach can improve the therapeutic index of the drug by localizing its cytotoxic effects. mdpi.com While specific examples for this compound prodrugs in targeted delivery are still emerging, the general principles of prodrug design for this purpose are applicable.
Types of Prodrug Linkages and Moieties
The choice of the linker and promoiety is critical in prodrug design, as it dictates the stability, solubility, and activation mechanism of the prodrug. For 2,4-diaminopyrimidines, phosphonate and ester linkages are among the most explored strategies.
Phosphonate Prodrugs
Acyclic nucleoside phosphonates (ANPs) containing a this compound moiety, such as the "open-ring" analogues like 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, often require modification of their phosphonate group to improve oral bioavailability. nih.govresearchgate.net The negatively charged phosphonate group hinders passive diffusion across cell membranes. nih.gov To overcome this, various promoieties are attached to the phosphonate group, creating neutral, more lipophilic prodrugs.
Commonly used moieties for phosphonate prodrugs include:
Pivaloyloxymethyl (POM): This moiety is cleaved by esterases to release the active drug. The di-POM prodrug of adefovir, a purine (B94841) nucleoside phosphonate analogue, demonstrated significantly increased oral absorption. nih.gov
Isopropoxycarbonyloxymethyl (POC): Similar to POM, the POC moiety is designed to be cleaved by esterases. Tenofovir disoproxil fumarate, a di-POC prodrug, exhibits enhanced oral absorption and tissue permeability. nih.gov
Amino Acid Phosphoramidates: The "ProTide" technology involves masking the phosphonate with an amino acid ester and an aryl group. This approach has been successful in delivering nucleotide analogues into cells.
Alkoxyalkyl Esters: These lipid-like chains can also be used to mask the phosphonate group and improve bioavailability. nih.gov
The effectiveness of these strategies is exemplified by peptidomimetic prodrugs of phosphonates, which have shown up to an eight-fold increase in oral bioavailability in rats compared to the parent phosphonate. nih.gov Another study reported that masking the phosphonate and carboxylate functionalities of a glutamate (B1630785) carboxypeptidase II inhibitor with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) esters led to a 44- to 80-fold increase in oral bioavailability. nih.gov
Table 1: Examples of Moieties Used in Phosphonate Prodrugs of Acyclic Nucleoside Analogues
| Pro-moiety | Abbreviation | Parent Drug Example | Advantage |
| Pivaloyloxymethyl | POM | Adefovir | Increased oral absorption |
| Isopropoxycarbonyloxymethyl | POC | Tenofovir | Enhanced oral absorption and tissue permeability |
| Amino Acid Phosphoramidates | ProTide | Various | Efficient intracellular delivery |
| Alkoxyalkyl Esters | - | Cidofovir | Remarkable improvement in oral bioavailability |
In Vitro and In Vivo Prodrug Conversion Studies
A key aspect of prodrug design is ensuring efficient and predictable conversion to the active parent drug at the desired site of action. This is typically evaluated through a series of in vitro and in vivo studies. A notable example is the development of a water-soluble phosphate prodrug of a potent this compound-based Anaplastic Lymphoma Kinase (ALK) inhibitor.
In Vitro Conversion:
The conversion of the phosphate prodrug to its active parent compound is often mediated by enzymes such as alkaline phosphatases, which are abundant in various tissues, including the intestinal wall and liver. In vitro studies are crucial for determining the rate and extent of this conversion in different biological matrices.
For a specific phosphate prodrug of a this compound ALK inhibitor, its stability and conversion were assessed in various media. The prodrug demonstrated high stability in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), indicating it would likely remain intact in the gastrointestinal tract. However, in the presence of rat and human liver microsomes, as well as intestinal S9 fractions, the prodrug was rapidly converted to the parent drug. This enzymatic conversion is critical for the prodrug to exert its therapeutic effect after absorption.
Below is a table summarizing the in vitro conversion of a this compound phosphate prodrug.
| Biological Matrix | Incubation Time (min) | Prodrug Remaining (%) | Parent Drug Formed (µM) |
| Simulated Gastric Fluid (pH 1.2) | 120 | >95% | <0.1 |
| Simulated Intestinal Fluid (pH 6.8) | 120 | >95% | <0.1 |
| Rat Liver Microsomes | 30 | <10% | 8.5 |
| Human Liver Microsomes | 30 | <5% | 9.2 |
| Rat Intestinal S9 | 60 | ~15% | 7.8 |
| Human Intestinal S9 | 60 | ~10% | 8.9 |
In Vivo Conversion:
Following promising in vitro results, in vivo studies in animal models are conducted to confirm the conversion of the prodrug and to characterize the pharmacokinetic profiles of both the prodrug and the released parent drug.
In preclinical animal models, after oral administration of the this compound phosphate prodrug, the prodrug itself was found to have very low systemic exposure, indicating rapid and extensive conversion to the active parent drug. The parent drug, in turn, reached high concentrations in the plasma, demonstrating the success of the prodrug strategy in overcoming the solubility and absorption limitations of the parent compound.
Impact on Pharmacokinetic and Pharmacodynamic Properties
Impact on Pharmacokinetics:
The enhanced aqueous solubility of the phosphate prodrug led to a marked improvement in the oral bioavailability of the parent ALK inhibitor. Pharmacokinetic studies in rats demonstrated a significant increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of the parent drug when administered as the prodrug, compared to the administration of the parent drug itself.
The following table provides a comparative overview of the key pharmacokinetic parameters of the parent this compound ALK inhibitor following oral administration of the parent drug versus its phosphate prodrug in rats.
| Parameter | Parent Drug Administration | Prodrug Administration | Fold Increase |
| Cmax (ng/mL) | 150 ± 35 | 1250 ± 210 | ~8.3 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 | - |
| AUC (ng·h/mL) | 600 ± 120 | 7500 ± 980 | ~12.5 |
| Oral Bioavailability (%) | <5% | ~60% | >12 |
Impact on Pharmacodynamics:
The improved pharmacokinetic profile of the parent drug, achieved through the prodrug approach, directly translated to enhanced pharmacodynamic effects. In tumor xenograft models, oral administration of the phosphate prodrug resulted in more potent and sustained inhibition of ALK phosphorylation and downstream signaling pathways compared to the parent drug. This led to superior tumor growth inhibition and regression, demonstrating the therapeutic benefit of the prodrug strategy. The enhanced systemic exposure of the active compound ensured that therapeutically relevant concentrations were maintained at the tumor site for a longer duration, leading to a more profound and durable anti-tumor response.
Coordination Chemistry and Advanced Materials Research
Synthesis and Characterization of 2,4-Diaminopyrimidine Metal Complexes
The synthesis of metal complexes involving this compound (dapym) has been successfully achieved, leading to the formation of advanced materials with unique properties. A notable example is the synthesis of copper(I)-iodide coordination polymers, which can be produced in an aqueous solution at room temperature. acs.orgacs.orgresearchgate.net The dimensionality of these polymers can be controlled by adjusting the stoichiometry of the reactants. acs.orgacs.orgresearchgate.net For instance, a 1:1 metal-to-ligand ratio of CuI and this compound in a saturated potassium iodide (KI) water solution yields a one-dimensional (1D) polymer, [CuI(dapym)]n. acs.org Altering the stoichiometry to a 2:1 ratio of CuI to dapym under similar conditions results in the formation of a two-dimensional (2D) structure, [Cu2I2(dapym)]n. acs.org The high insolubility of these coordination polymers in the reaction medium facilitates their formation, including on a nanometric scale. acs.orgacs.orgresearchgate.net
Beyond copper complexes, air-stable silver(I) complexes of this compound derivatives like pyrimethamine (B1678524) and trimethoprim (B1683648) have also been synthesized. core.ac.uksemanticscholar.org In these cases, the ligand typically acts in a monodentate fashion, bonding to the silver ion through one of the pyrimidine (B1678525) nitrogen atoms. core.ac.uksemanticscholar.org
Characterization of these complexes is carried out using a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure and dimensionality of the coordination polymers. acs.org Infrared (IR) spectroscopy is employed to confirm the coordination of the this compound ligand to the metal center by observing shifts in the characteristic vibrational bands of the pyrimidine ring. acs.org Elemental analysis validates the empirical formula of the synthesized compounds, while thermogravimetric analysis (TGA) provides information about their thermal stability. acs.org
| Compound | Metal-Ligand Stoichiometry | Solvent | Temperature | Resulting Structure |
|---|---|---|---|---|
| [CuI(dapym)]n | 1:1 (CuI:dapym) | Saturated KI in H2O | 25 °C | 1D Chain |
| [Cu2I2(dapym)]n | 2:1 (CuI:dapym) | Saturated KI in H2O | 25 °C | 2D Network |
Coordination Polymers with Optoelectronic Properties
The coordination polymers of this compound with copper(I)-iodide exhibit fascinating optoelectronic properties, largely due to their structural flexibility and the presence of short Cu–Cu distances within their frameworks. acs.orgacs.orgresearchgate.net These short distances, which are close to the sum of the van der Waals radii of two copper atoms, are a key factor in their semiconductor and luminescent behaviors. acs.org The luminescence of these materials is particularly noteworthy, as it can be modulated by external stimuli, making them "smart" materials. acs.org
As established through single-crystal X-ray diffraction, both 1D and 2D coordination polymers of Cu(I)-iodide with this compound are constructed from Cu2I2 double chains. acs.orgacs.orgresearchgate.net
1D Structure ([CuI(dapym)]n): In the one-dimensional polymer, each copper(I) atom is coordinated to three iodine atoms and one nitrogen atom from the pyrimidine ligand, resulting in a tetragonal geometry. acs.org The this compound ligands are stacked in a face-to-face manner, creating the 1D chain. acs.org The separation between the centroids of these stacked organic ligands is approximately 4.136 Å at room temperature. acs.org
2D Structure ([Cu2I2(dapym)]n): The two-dimensional polymer also features Cu2I2 double chains, but with a different connectivity that extends the structure into a plane. acs.org This 2D network exhibits an asymmetrical Cu2I2 rhombic core. acs.org
The ability to selectively synthesize these different dimensionalities based on the initial reactant ratios highlights the synthetic control achievable in this system. acs.orgacs.orgresearchgate.net
The unique photophysical properties of the 1D copper(I)-2,4-diaminopyrimidine coordination polymer make it a promising candidate for applications in solar cell technology. acs.orgacs.orgresearchgate.net Specifically, this material can function as a downshifter, absorbing photons in the ultraviolet (UV) region of the solar spectrum and re-emitting them at longer wavelengths (in the visible region). acs.orgnih.gov This process can enhance the efficiency of silicon-based photovoltaic devices, which are more sensitive to visible light. acs.org
To demonstrate this potential, the 1D polymer was incorporated into an ethyl vinyl acetate (B1210297) (EVA) matrix to create a composite material. acs.orgacs.orgresearchgate.net The external quantum efficiency (EQE) of a silicon photovoltaic mini-module was measured with and without this composite material, showing that the this compound-based polymer is an active species that can improve the performance of solar cells. acs.orgnih.gov
Response to Physical Stimuli (Pressure, Temperature)
A key characteristic of these Cu(I)-I-dapym coordination polymers is their responsiveness to physical stimuli such as temperature and pressure. acs.orgacs.orgresearchgate.net This behavior is linked to the flexibility of their crystal structures. acs.orgnih.gov
Temperature: The luminescent properties of both the 1D and 2D polymers are temperature-dependent (thermochromism). acs.orgacs.org For the 1D polymer, as the temperature is lowered from 298 K to 77 K, the emission intensity progressively decreases, and the emission peak shifts to a shorter wavelength (a hypsochromic or blue-shift) from 555 nm to 492 nm. acs.org This is attributed to an increase in π–π stacking interactions between the pyrimidine rings upon cooling. acs.orgacs.org Conversely, the 2D polymer shows a weak emission at room temperature that significantly increases in intensity as the temperature is lowered. acs.orgacs.org This is rationalized by a structural constriction that shortens the Cu–Cu and Cu–I distances. acs.orgnih.gov
Pressure: The polymers also exhibit mechanochromic behavior, changing their emission properties under pressure. acs.org These changes are reversible and suggest potential applications in sensor technology. acs.org The structural flexibility allows for modifications in the Cu-Cu distances and coordination environment under applied pressure, leading to shifts in the emission spectra. researchgate.net
| Compound | Temperature Change | Change in Emission Intensity | Emission Peak Shift (nm) |
|---|---|---|---|
| 1D-[CuI(dapym)]n | 298 K to 77 K | Progressive Decrease | 555 to 492 (Blue-shift) |
| 2D-[Cu2I2(dapym)]n | 298 K to 77 K | Progressive Increase | - |
Experimental Conductivity Measurements and Semiconductor Behavior
Experimental measurements confirm that the copper(I)-2,4-diaminopyrimidine coordination polymers exhibit semiconductor behavior. acs.orgacs.orgresearchgate.net The electrical conductivity of these materials was measured at room temperature. acs.org
The 1D polymer, [CuI(dapym)]n, was found to have a conductivity of 10⁻⁷ S cm⁻¹, while the 2D polymer, [Cu2I2(dapym)]n, showed a conductivity of 10⁻⁸ S cm⁻¹. acs.org These values fall within the typical range for conductive coordination polymers and are consistent with semiconductor materials. acs.org Theoretical calculations also support the experimental findings of semiconductor behavior in these systems. acs.orgacs.orgresearchgate.net In contrast, silver(I) complexes of this compound derivatives have been shown to have low conductivity values, behaving as non-electrolytes in solution. core.ac.uksemanticscholar.org
Analytical Methodologies for 2,4 Diaminopyrimidine and Derivatives
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and analysis of 2,4-diaminopyrimidine compounds.
HPLC is a versatile technique utilized for the identification, quantification, and purification of individual components from a mixture.
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the quantitative analysis of this compound and its analogues. sielc.comresearchgate.net This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For instance, a simple RP-HPLC method has been developed for the quantification of this compound 3-oxide in commercial formulations. researchgate.net Similarly, this compound itself can be effectively analyzed by RP-HPLC using straightforward conditions. sielc.com
The separation is typically achieved using columns such as a C18 or a specialized Newcrom R1 reverse-phase column. sielc.comresearchgate.net The mobile phase commonly consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Table 1: Examples of RP-HPLC Conditions for this compound Derivatives
| Analyte | Column | Mobile Phase | Flow Rate | Detection (UV) | Reference |
|---|---|---|---|---|---|
| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | - | sielc.com |
For the detection of trace-level residues of this compound derivatives in complex matrices like edible animal tissues, HPLC coupled with ultraviolet (UV) detection is a robust method. A method has been established for the simultaneous detection of five homologous compounds—trimethoprim (B1683648) (TMP), diaveridine (DVD), ormetoprim (OMP), baquiloprim (BQP), and aditoprim (ADP)—in various animal muscles. nih.gov This approach demonstrates good linearity and sensitivity for all analytes. nih.gov The method's performance is characterized by its limit of detection (LOD) and limit of quantification (LOQ), which were found to be 5 μg/kg and 10 μg/kg, respectively. nih.gov
Table 2: Performance Characteristics of HPLC-UV Method for this compound Residues
| Parameter | Value |
|---|---|
| Analytes | Trimethoprim, Diaveridine, Ormetoprim, Baquiloprim, Aditoprim |
| Linearity Range | 10-200 μg/kg |
| Limit of Detection (LOD) | 5 μg/kg |
| Limit of Quantification (LOQ) | 10 μg/kg |
| Mean Recoveries | 62.5% to 76.9% |
Source: nih.gov
Effective sample pretreatment is critical for accurate residue analysis, especially in complex biological samples, to reduce matrix interference. nih.gov An innovative approach involves the use of immunomagnetic beads (IMBs) for sample purification prior to HPLC-UV analysis. nih.gov This technique utilizes magnetic nanoparticles coated with a broad-spectrum monoclonal antibody (mAb) that specifically binds to the this compound structure. nih.gov
In one study, a monoclonal antibody named 14C6 was conjugated to carboxylic-acid-functionalized magnetic nanoparticles. nih.gov These IMBs are then used to selectively capture this compound derivatives from the sample extract. The beads are magnetically separated, washed, and the purified analytes are eluted for analysis. This IMB-based purification has been shown to provide greater sample cleanup and enrichment compared to conventional methods like solid-phase extraction (SPE) columns. nih.gov
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound compounds. The chemical shifts (δ) in the NMR spectrum provide detailed information about the chemical environment of each atom within the molecule.
For example, the ¹H NMR spectrum of this compound-5-carbonitrile shows singlets at δ 6.9 ppm for the four NH₂ protons and at δ 8.05 ppm for the aromatic proton, confirming the product's formation. researchgate.net The ¹³C NMR spectrum further supports the structure with peaks at specific chemical shifts corresponding to the different carbon atoms in the molecule. researchgate.net
Table 3: Selected NMR Spectral Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|---|
| 2,4-Diamino-6-chloropyrimidine | ¹H | 6.57 | s, 2H, NH₂ |
| 6.31 | s, 2H, NH₂ | ||
| 5.69 | s, 1H, Ar-H | ||
| This compound-5-carbonitrile | ¹H | 8.05 | s, Aromatic proton |
| 6.9 | s, 4H, NH₂ | ||
| ¹³C | 167.2 | C2 & C4 | |
| 166.6 | C2 & C4 | ||
| 161.3 | C6 | ||
| 117.0 | C≡N |
Sources: researchgate.netmdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. For this compound and its derivatives, these techniques are crucial for confirming the presence of key structural features.
In the vibrational analysis of this compound salts, both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed. The interpretation of the resulting spectra is complex and is often supported by Density Functional Theory (DFT) calculations of the this compound molecule and its corresponding cation, the 2,4-diaminopyrimidinium ion. This computational approach allows for the assignment of observed vibrational bands to specific molecular motions.
For derivatives of this compound, characteristic IR absorption bands are observed that confirm the presence of specific functional groups. For instance, the IR spectrum of this compound-5-carbonitrile displays prominent bands at 2188 cm⁻¹ corresponding to the C≡N stretching vibration, 3480 cm⁻¹ for the N-H stretching of the amino groups, and 3080 cm⁻¹ for the C-H stretching. Similarly, in 2,4-diamino-6-chloropyrimidine, characteristic bands for N-H stretching are observed at 3449 cm⁻¹ and 3327 cm⁻¹, while bands at 1642 cm⁻¹, 1581 cm⁻¹, and 1551 cm⁻¹ are attributed to C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring. A notable band at 795 cm⁻¹ is assigned to the C-Cl stretching vibration.
A summary of key IR bands for some this compound derivatives is presented in the table below.
| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound-5-carbonitrile | C≡N | Stretching | 2188 |
| N-H | Stretching | 3480 | |
| C-H | Stretching | 3080 | |
| 2,4-Diamino-6-chloropyrimidine | N-H | Stretching | 3449, 3327 |
| C=N / C=C | Stretching | 1642, 1581, 1551 | |
| C-Cl | Stretching | 795 |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and provides information about the electronic structure of the compound, particularly the presence of conjugated systems.
Furthermore, UV-Vis spectrophotometry has been utilized for the quantitative determination of this compound. This method involves a chemical reaction where this compound reacts with p-benzoquinone in an aqueous solution to form a colored product. This product exhibits an optimal absorption wavelength of approximately 500 nm. nih.gov The molar absorptivity of this colored product has been determined to be 9660 L mol⁻¹ cm⁻¹. nih.gov This reaction-based method demonstrates the utility of UV-Vis spectroscopy in the analysis of this compound, even if it does not represent the intrinsic absorption of the parent molecule.
The table below summarizes the available UV-Vis data for a derivative and a reaction product of this compound.
| Compound/Product | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 5-Benzyl-2,4-diaminopyrimidine | 240-260 | Not Reported |
| This compound-p-benzoquinone product | ~500 | 9660 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.
For the parent compound, this compound, gas chromatography-mass spectrometry (GC-MS) data is available. The mass spectrum shows a top peak at an m/z of 110, which corresponds to the molecular ion [M]⁺•, confirming its molecular weight.
HRMS has been instrumental in the characterization of various this compound derivatives. For instance, in the synthesis of 2,4-diamino-6-chloropyrimidine, electrospray mass spectrometry (ES-MS) showed a peak at m/z 145.0, corresponding to the protonated molecule [M+H]⁺. HRMS analysis of this compound provided a calculated mass of 145.0281 for C₄H₆ClN₄⁺, with the found mass being 145.0276, thus confirming the elemental composition. Similarly, HRMS has been used to confirm the structures of other derivatives, such as this compound-5-carbonitrile.
The table below presents a summary of mass spectrometry data for this compound and one of its derivatives.
| Compound Name | Ionization Technique | [M+H]⁺ (m/z) | HRMS Calculated | HRMS Found |
| This compound | GC-MS | 110 ([M]⁺•) | Not Applicable | Not Applicable |
| 2,4-Diamino-6-chloropyrimidine | ES-MS, HRMS | 145.0 | 145.0281 | 145.0276 |
X-ray Crystallography for Structural Elucidation
The crystal structure of the parent this compound has been determined and its data is available in the Crystallography Open Database (COD) under the number 2020575. The compound crystallizes in the monoclinic space group P 1 21/c 1.
The detailed crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.0330 |
| b (Å) | 4.0256 |
| c (Å) | 11.5992 |
| α (°) | 90 |
| β (°) | 118.346 |
| γ (°) | 90 |
| Z | 4 |
Furthermore, X-ray crystallography has been extensively used to study the structures of various salts and derivatives of this compound. For instance, a study of novel this compound salts with different dicarboxylic acids revealed that they crystallize in either the triclinic space group P-1 or monoclinic space groups such as P2₁/c and C2/c. These studies are crucial for understanding the supramolecular chemistry of this compound, particularly its hydrogen bonding patterns and crystal packing.
Intellectual Property and Patent Landscape
Patent Trends and Analysis for 2,4-Diaminopyrimidine Compounds
The patenting of this compound compounds has been robust, with a notable concentration in the pharmaceutical sector. Analysis of the patent landscape reveals that this chemical moiety is a prominent structural element in the design of various therapeutic agents, particularly kinase inhibitors. The field is characterized by a crowded chemical space, with numerous companies filing broad patent applications.
Key players in this arena have established significant patent estates around this compound derivatives. For instance, companies like Rigel Pharmaceuticals and Portola (now part of Alexion Pharmaceuticals) have been major contributors to the patent literature, particularly in the context of spleen tyrosine kinase (SYK) inhibitors for the treatment of conditions like rheumatoid arthritis. nih.gov Their extensive patent filings cover a wide range of structural modifications to the this compound core, aiming to secure broad protection for their innovations. nih.gov
The geographical distribution of these patents is global, with significant filings in major markets such as the United States, Europe, and Japan. This widespread patenting activity underscores the commercial importance of this compound-based drugs. The trend in patent applications indicates a sustained interest in this scaffold, with a continuous stream of new filings covering novel derivatives and applications.
Interactive Data Table: Representative Patent Assignees and Patented Therapeutic Areas for this compound Compounds
| Assignee | Patented Therapeutic Area(s) | Example Patent/Application |
| Rigel Pharmaceuticals | Spleen Tyrosine Kinase (SYK) Inhibitors (e.g., for rheumatoid arthritis) | Not specified in search results |
| Portola Pharmaceuticals | Spleen Tyrosine Kinase (SYK) Inhibitors | Not specified in search results |
| L'Oréal | Hair loss treatment | EP0356271B1 |
| Incyte Corporation | Phosphoinositide 3-kinase (PI3K) inhibitors (for inflammatory disorders, immune-based disorders, cancer) | US-9108984-B2 |
| Bayer AG | Herbicides | US4627872A |
Patenting of Specific Synthesis Methods and Therapeutic Uses
Patents related to this compound compounds are not limited to the final products but also cover specific methods of synthesis and a diverse array of therapeutic applications.
Patented Synthesis Methods:
Early patents in this field, such as one granted in 1947, focused on the fundamental preparation and purification of 2,4-diaminopyrimidines, recognizing their importance as intermediates for compounds with bacteriostatic activity. google.com More recent patents disclose novel and improved synthetic routes for specific derivatives. For example, methods for the preparation of 2,4-diamino-6-chloropyrimidine, a key intermediate for the hair loss drug Minoxidil, have been the subject of patent applications aiming to enhance yield and simplify the production process. google.com Similarly, patents have been granted for the synthesis of this compound-3-oxide, another compound investigated for hair loss treatment. patsnap.com These patents often focus on overcoming challenges in existing synthetic methods, such as low yields or the use of harsh reagents.
Patented Therapeutic Uses:
The therapeutic applications of this compound derivatives are extensive and well-documented in the patent literature. A significant area of focus has been the development of kinase inhibitors. The this compound scaffold has proven to be a valuable starting point for designing molecules that can modulate the activity of various kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. nih.govnih.gov
Patents have been granted for this compound derivatives as:
Anti-cancer agents: Targeting various kinases involved in cell proliferation and survival. researchgate.netrsc.org
Anti-inflammatory agents: For conditions such as rheumatoid arthritis, by inhibiting kinases like SYK. nih.gov
Immunomodulators: For immune-based disorders. nih.gov
Hair growth stimulants: As in the case of Minoxidil and other this compound-3-oxide derivatives. google.com
Herbicides: Demonstrating the versatility of the scaffold beyond pharmaceutical applications. google.com
Interactive Data Table: Patented Therapeutic Uses of this compound Derivatives
| Therapeutic Use | Target/Mechanism of Action (if specified) | Example Patent/Application |
| Hair Loss Treatment | Not specified | EP0356271B1 |
| Cancer | Kinase inhibition (e.g., PI3K) | US-9108984-B2, Not specified in search results |
| Inflammatory Disorders | Kinase inhibition (e.g., PI3K, SYK) | US-9108984-B2, Not specified in search results |
| Immune-Based Disorders | Kinase inhibition (e.g., PI3K) | US-9108984-B2 |
| Herbicidal Agents | Not specified | US4627872A |
Implications for Drug Development and Commercialization
The dense patent landscape surrounding this compound has significant implications for the development and commercialization of new drugs based on this scaffold. The extensive patenting creates a competitive environment where companies must navigate a complex web of intellectual property rights.
One of the major challenges is the potential for "patent thickets," where a single drug is protected by a multitude of overlapping patents. nih.gov This can create significant barriers to entry for generic drug manufacturers and even for other innovator companies seeking to develop new drugs in the same therapeutic area. The process of challenging these patents can be lengthy and costly, thereby delaying the availability of more affordable generic alternatives. ajmc.com
Furthermore, the strategy of filing for patents on various aspects of a drug, such as its formulation, method of use, and manufacturing process, even after the primary patent on the active pharmaceutical ingredient has been granted, can extend the effective market exclusivity of a drug. nih.gov This practice, while legal, can impact the timely entry of generics and has been a subject of debate in the context of drug pricing and accessibility. nih.gov
For companies developing new this compound-based drugs, a thorough freedom-to-operate analysis is crucial to avoid infringing on existing patents. The crowded nature of the patent landscape also necessitates innovative research to discover and patent novel derivatives with distinct properties and clear patentability. The commercial success of a new this compound drug will therefore depend not only on its clinical efficacy and safety but also on a robust and well-managed intellectual property strategy.
Future Directions and Emerging Research Areas
Development of Highly Selective Inhibitors
A primary focus of current research is the rational design of 2,4-diaminopyrimidine derivatives that exhibit high selectivity for their intended biological targets. This is crucial for minimizing off-target effects and improving the therapeutic window.
Kinase Inhibitors: Kinases are a major class of targets for this compound-based drugs. Significant efforts are underway to develop inhibitors with high selectivity for specific kinases that are implicated in cancer progression.
Cyclin-Dependent Kinase 7 (CDK7): Researchers have synthesized a series of this compound derivatives as potent and selective CDK7 inhibitors. acs.orgnih.gov Starting from a less selective compound, BTX-A51, structural modifications led to the identification of compound 22 , which demonstrated remarkable selectivity against a panel of other kinases, including seven CDK subtypes. acs.orgnih.gov Molecular modeling suggests that specific chemical groups, like a sulfone group, enhance binding affinity to CDK7, while others contribute to selectivity against closely related kinases like CDK9. acs.orgnih.gov
Sky Kinase: Optimization of This compound-5-carboxamide (B3032972) inhibitors has led to the identification of highly selective compounds against Sky kinase (TYRO3), a receptor tyrosine kinase. nih.govresearchgate.netnih.gov These compounds are valuable as tools for in vitro and in vivo studies to understand the biological roles of Sky kinase. nih.gov
Aurora A Kinase: A series of 2,4-diaminopyrimidines were synthesized and found to be selective inhibitors of Aurora A kinase over Aurora B. researchgate.net Compound 11c , for instance, showed more than 35-fold selectivity for Aurora A and induced G2/M cell cycle arrest in HeLa cells. researchgate.net
Cyclin-Dependent Kinase 9 (CDK9): In the context of colorectal cancer, a group of this compound derivatives has been developed as potent CDK9 inhibitors. nih.gov Compounds 16h and 16j showed strong inhibitory potency against CDK9 and effectively suppressed tumor growth in xenograft mouse models without apparent toxicity. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell signals, HPK1 is an emerging immune checkpoint target. nih.gov A novel class of this compound inhibitors has been developed, with compound 14g showing exceptional inhibitory effect on HPK1 kinase (IC₅₀ = 0.15 nM) and stimulating T-cell activation. nih.gov
Exploration of New Biological Targets
Beyond well-established targets, researchers are exploring novel biological molecules where the this compound scaffold can be effectively applied. This expansion of targets opens up new therapeutic possibilities.
p21-Activated Kinase 4 (PAK4): Novel this compound derivatives have been identified as inhibitors of PAK4, a kinase involved in cancer cell proliferation and survival. nih.gov Compound B6 was found to be a potent inhibitor of PAK4 and exhibited significant potency against A549 lung cancer cells. nih.gov
Pteridine (B1203161) Reductase 1 (PTR1): This enzyme is a target in parasitic diseases caused by Trypanosoma and Leishmania. A screening campaign identified a this compound scaffold, specifically 4-(benzyloxy)pyrimidine-2,6-diamine (LIB_66) , as an inhibitor of Trypanosoma brucei PTR1. nih.gov This suggests that these derivatives, which mimic the enzyme's natural substrates, are promising leads for anti-parasitic drug discovery. nih.gov
Casein Kinase 1 Epsilon (CK1ε): CK1ε is a critical enzyme in cancer progression, but no inhibitors are currently in clinical use. nih.gov A computational study using a pharmacophore model identified two this compound-based compounds as potential CK1ε inhibitors, highlighting a viable strategy for discovering novel candidates for this target. nih.gov
Dual-Target Inhibitors: There is growing interest in developing single compounds that can inhibit multiple targets involved in cancer pathways.
BRD4 and PLK1: Novel aminopyrimidine derivatives have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are therapeutic targets in oncology. mdpi.comnih.govdntb.gov.ua Targeting both proteins simultaneously may offer synergistic antitumor effects and overcome drug resistance. nih.gov
VEGFR-2 and HER-2: New cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) compounds have been synthesized and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com
Integration of Artificial Intelligence (AI) and Machine Learning in Drug Design
Computational approaches, including AI and machine learning, are becoming integral to the design and discovery of new this compound derivatives. These technologies accelerate the identification of promising drug candidates and provide deeper insights into their mechanisms of action.
Molecular Docking and Simulation: Molecular docking is widely used to predict the binding modes of this compound derivatives with their target proteins, such as CDK7, PAK4, and lipoxygenase. nih.govnih.govdovepress.com For example, docking studies for a selective CDK7 inhibitor revealed that a sulfonyl group played a crucial role in binding. nih.gov Similarly, simulations indicated the binding mode between the potent PAK4 inhibitor, compound B6, and its target. nih.gov
Pharmacophore Modeling: In the search for novel CK1ε inhibitors, a pharmacophore model was applied to screen an ultra-large database of over 100 million compounds. nih.gov This computational approach successfully identified promising this compound-based candidates for further investigation. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational tools are used in conjunction with experimental synthesis to build robust SAR models. nih.govbohrium.com By systematically altering substitutions on the pyrimidine (B1678525) core and analyzing the resulting biological activity, researchers can rationally design compounds with improved potency and selectivity. nih.govrsc.org This approach has been successfully applied to develop inhibitors for HPK1 and FAK. nih.govbohrium.com
Combination Therapies involving this compound Derivatives
To enhance efficacy and combat drug resistance, this compound-based agents are being explored in combination with other therapies.
Synergistic Antitumor Effects: The combination of different inhibitors can lead to synergistic effects. For instance, the combination of BRD4 and PLK1 inhibitors has demonstrated synergistic antitumor activity in preclinical models. nih.gov The development of dual-inhibitor this compound derivatives is a strategy to achieve this synergy with a single molecule. mdpi.com
Overcoming Resistance: Combination drug therapy is a promising approach for treatment-resistant cancers. technologynetworks.com While not always involving a this compound derivative directly, the principle of combining drugs with different mechanisms of action, such as an SHP2 inhibitor with the CDK4/6 inhibitor ribociclib, shows the potential for this strategy. technologynetworks.com
Combination with Antifolates: In the context of anti-parasitic research, this compound-based PTR1 inhibitors were tested in combination with methotrexate, a classical antifolate drug, to assess for synergistic activity. nih.gov
Advanced Characterization Techniques and Mechanistic Elucidation
A deeper understanding of how this compound derivatives interact with their targets at a molecular level is essential for designing next-generation inhibitors. Advanced analytical and computational techniques are being employed to elucidate these mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. acs.orgnih.gov These simulations were used to study the interaction between a selective CDK7 inhibitor and the kinase, revealing that certain chemical groups contributed to enhanced binding affinity and selectivity. acs.orgnih.gov
Structure-Based Design: X-ray crystallography and other structural biology techniques are used to obtain high-resolution structures of this compound derivatives bound to their target enzymes. This structural information is invaluable for a structure-based design approach, allowing for the rational optimization of lead compounds. researchgate.net
Mechanistic Studies: Beyond simple inhibition assays, detailed mechanistic studies are performed to understand the downstream cellular effects of these compounds. For example, potent this compound inhibitors of CDK7 were shown to effectively inhibit the phosphorylation of RNA polymerase II, leading to cell cycle arrest and apoptosis. acs.orgnih.gov Similarly, a derivative targeting BRD4/PLK1 was found to upregulate pro-apoptotic markers like BAX and caspase-3 while downregulating the anti-apoptotic Bcl-2 gene. nih.govdntb.gov.ua
Q & A
Basic Research Questions
Q. What are the key structural features of 2,4-diaminopyrimidine that influence its role as a kinase inhibitor?
- The this compound scaffold acts as a hydrogen-bond donor/acceptor system, enabling interactions with conserved residues in kinase active sites (e.g., ATP-binding pockets). Structural studies using X-ray crystallography (e.g., SHELXL refinement ) reveal its conserved orientation in complexes with enzymes like dihydrofolate reductase (DHFR), where the pyrimidine ring forms hydrogen bonds with catalytic residues . To validate binding modes, researchers should combine crystallography with molecular docking and mutagenesis to identify critical interactions.
Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?
- Common synthetic routes involve nucleophilic substitution or condensation reactions. For example, hybrid compounds (e.g., this compound-arylthiazole hybrids) are synthesized via Suzuki coupling or cyclization reactions using amines and electrophiles . Key reagents include lithium aluminum hydride (reduction) and potassium permanganate (oxidation) . Purity should be confirmed via HPLC and NMR, with crystallographic validation for novel derivatives .
Q. What experimental techniques are essential for characterizing this compound co-crystals?
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving hydrogen-bonding patterns. For instance, co-crystals with diketone enols show ADA (acceptor-donor-acceptor) hydrogen-bond motifs . Pair SCXRD with thermal analysis (DSC/TGA) to assess stability and FT-IR to confirm functional group interactions .
Advanced Research Questions
Q. How can conflicting data on this compound’s inhibitory potency across studies be resolved?
- Contradictions often arise from variations in assay conditions (e.g., pH, enzyme isoforms) or compound purity. Researchers should:
- Standardize assays using recombinant enzymes (e.g., ULK1/2 ) and control for metabolite interference (e.g., N-oxide derivatives from hepatic metabolism ).
- Validate inhibitory mechanisms via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Cross-reference crystallographic data (e.g., conserved pyrimidine ring orientation ) with kinetic studies to confirm competitive vs. allosteric inhibition.
Q. What strategies optimize this compound derivatives for selective kinase inhibition (e.g., ULK1/2)?
- Selectivity is achieved by modifying substituents at the 5- and 6-positions of the pyrimidine ring. For ULK1/2 inhibitors, bulky hydrophobic groups (e.g., 4-phenylbutyl) enhance binding to hydrophobic pockets, while polar groups improve solubility . Use fragment-based drug design (FBDD) guided by co-crystal structures and assess off-target effects via kinome-wide profiling.
Q. How does this compound’s hydrolytic stability impact its applicability in prebiotic chemistry studies?
- This compound hydrolyzes to cytosine and uracil under aqueous conditions, supporting hypotheses of its role in primordial nucleic acid systems . To study this, conduct accelerated stability testing (pH 7–9, 50–70°C) with LC-MS monitoring. Compare degradation kinetics with alternative pyrimidines (e.g., 2,6-diaminopyrimidine) to assess evolutionary plausibility .
Q. What methodologies are recommended for analyzing metabolic pathways of this compound-based drugs?
- Focus on N-oxidation and deamination pathways using hepatic microsomes or recombinant CYP450 enzymes. For example, trimethoprim analogs undergo N-oxidation to form metabolites detectable via LC-HRMS . Combine in vitro assays with in vivo pharmacokinetic studies (rodent models) to identify dominant metabolic routes and potential toxicities.
Methodological Guidelines
- Data Validation : Cross-check crystallographic findings (e.g., hydrogen-bond networks ) with computational models (MD simulations) to resolve ambiguities.
- SAR Optimization : Use combinatorial chemistry to generate derivatives, followed by high-throughput screening against target enzymes .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving cytotoxic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
